2,5-Difluoro-4-iodopyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,5-difluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRKNZQNKGNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692903 | |
| Record name | 2,5-Difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-20-2 | |
| Record name | 2,5-Difluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-Difluoro-4-iodopyridine: Properties, Reactivity, and Applications
Foreword: The Strategic Value of Fluorinated Pyridines
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design. Among these, the pyridine scaffold is ubiquitous, present in numerous approved pharmaceuticals due to its unique electronic properties and ability to engage in critical biological interactions.[1] The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, bioavailability, and binding affinity.[2] The carbon-fluorine bond's strength can enhance resistance to metabolic degradation, while fluorine's high electronegativity can alter the basicity of the pyridine nitrogen, influencing a drug's pharmacokinetic profile.[2]
This guide focuses on 2,5-Difluoro-4-iodopyridine (CAS No. 1017793-20-2), a trifunctional building block of significant interest. Its structure combines the advantageous properties of a difluorinated pyridine ring with a highly reactive iodine substituent. This unique arrangement makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its physicochemical properties, synthetic utility, and essential handling protocols.
Core Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two fluorine atoms and one iodine atom.[3] The fluorine substituents at the 2 and 5 positions significantly influence the molecule's electronic properties and chemical behavior.[3]
Molecular and Physical Data
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1017793-20-2 | [4][5] |
| Molecular Formula | C₅H₂F₂IN | [4][5] |
| Molecular Weight | 240.98 g/mol | [3][4] |
| Appearance | Light yellow or off-white to light yellow solid | |
| Melting Point | 80-85 °C | [4][5] |
| Boiling Point | 209.7 °C | [4][5] |
| Purity (Typical) | ≥97% (GC) | [3][6][7] |
Structural Representation
The structural arrangement of atoms is fundamental to the molecule's reactivity.
Caption: Molecular Structure of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The iodine atom at the 4-position is an excellent leaving group, making it the primary site for nucleophilic substitution and, most importantly, transition-metal-catalyzed cross-coupling reactions.[2][3] This regioselectivity allows for the precise and sequential introduction of new functional groups, a highly desirable feature in multi-step synthesis.
Cross-Coupling Reactions: A Gateway to Complexity
The C-I bond is significantly weaker than the C-F bonds, allowing for selective reactions at the C4 position while leaving the fluorine atoms intact. This is the cornerstone of its use as a building block. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed at the C4-iodo position under relatively mild conditions.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This selective reactivity makes this compound an invaluable intermediate for creating libraries of substituted pyridines for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[8]
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not publicly available, standard analytical techniques are employed.
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a standard method for determining the purity of volatile and semi-volatile organic compounds.
Exemplary Protocol: GC Purity Analysis
-
Instrument Preparation: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5 or equivalent). Set the injector and detector (FID) temperatures appropriately (e.g., 250 °C and 280 °C, respectively).
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Temperature Program: Run a temperature gradient to ensure separation of the main component from any impurities. A typical program might start at 80 °C, hold for 2 minutes, and ramp to 250 °C at 10 °C/min.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers typically report a purity of at least 98% by this method.[6]
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be required. Based on the structure and data from analogous compounds, the following spectral features would be anticipated:
-
¹H NMR: Two distinct signals in the aromatic region, each corresponding to the single protons on the pyridine ring. The signals would exhibit complex splitting patterns due to H-F and H-H couplings.
-
¹⁹F NMR: Two distinct signals, one for each fluorine atom, with splitting due to F-F and F-H couplings.
-
¹³C NMR: Five signals for the five carbon atoms of the pyridine ring. The carbons bonded to fluorine would show large C-F coupling constants.
Safety, Handling, and Storage
As a halogenated organic compound, this compound must be handled with appropriate care. While a specific, comprehensive safety dataset is not available, data from structurally similar compounds like 2-fluoro-4-iodopyridine provides a strong basis for hazard assessment.[9]
Hazard Identification
Based on analogous compounds, this compound should be considered:
Recommended Handling Procedures
All work should be conducted by qualified individuals trained in laboratory procedures.[6]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA or EN166 standards.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Safe Handling Practices: Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[6] It is often recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[11]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in pharmaceutical and agrochemical research.[3] Its well-defined physicochemical properties and, most critically, its capacity for regioselective functionalization via cross-coupling reactions make it a powerful tool for the synthesis of complex molecular targets. Understanding its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory. This guide provides a foundational framework for researchers to leverage this versatile building block in their synthetic endeavors.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound | 1017793-20-2 | Benchchem [benchchem.com]
- 3. CAS 1017793-20-2: this compound | CymitQuimica [cymitquimica.com]
- 4. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. watson-int.com [watson-int.com]
- 7. This compound | 1017793-20-2 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Difluoro-4-iodopyridine: A Keystone for Rational Drug Design
This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2,5-Difluoro-4-iodopyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] By elucidating the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, we can unlock a deeper understanding of its physicochemical properties, which is paramount for its application in the development of novel pharmaceuticals and functional materials.
The strategic placement of two fluorine atoms and an iodine atom on the pyridine ring imparts unique electronic properties and the potential for specific, directional intermolecular interactions, such as halogen bonding.[2][3] Understanding these interactions at the atomic level through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a critical step in rational drug design, enabling scientists to predict and modulate properties like solubility, stability, and ultimately, bioavailability.
This document will guide researchers through the essential stages of crystal structure analysis, from synthesis and crystallization to data interpretation, providing both the theoretical underpinnings and practical, field-proven insights.
Part 1: Synthesis and Crystallization of this compound
A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. While various synthetic routes to halogenated pyridines exist, a common approach involves the derivatization of a commercially available precursor.[4]
Proposed Synthesis Route
A plausible synthetic pathway to this compound can be adapted from established methods for similar compounds.[5] The process would typically involve the iodination of a difluoropyridine precursor. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.
Protocol for Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental parameters. The primary objective is to allow the molecules to self-assemble into a highly ordered lattice slowly.
Step-by-Step Crystallization Protocol:
-
Purification of the Compound: The synthesized this compound must be of the highest possible purity (≥98%).[6][7] Techniques such as column chromatography or recrystallization are often employed.
-
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A solvent screen using small amounts of the compound in various solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) is recommended.
-
Slow Evaporation Technique:
-
Dissolve the purified compound in a suitable solvent to create a near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals. High-quality crystals for SCXRD should typically be between 0.1-0.3 mm in size.[8]
-
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a powerful, non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[9][10][11] It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[9][11]
The SCXRD Experimental Workflow
The process begins with mounting a suitable single crystal on a goniometer head, which allows for precise rotation during data collection.[8] The crystal is then placed within a focused beam of X-rays. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.[9][12]
Data Processing and Structure Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group symmetry. The "phase problem" is then solved using computational methods to generate an initial electron density map, from which an initial model of the crystal structure is built.[8] This model is then refined against the experimental data to yield a final, highly accurate crystal structure.[10]
Part 3: The Crystal Structure of this compound
While a definitive crystal structure for this compound is not publicly available as of this writing, we can predict its key structural features based on the analysis of similar halogenated pyridines.[2][3][13]
Anticipated Crystallographic Data
The following table summarizes the expected crystallographic parameters for this compound, based on typical values for related organic compounds.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the symmetry operations that relate the molecules within the unit cell. |
| a, b, c (Å) | 5-15 Å | The lengths of the unit cell axes. |
| α, β, γ (°) | α = γ = 90°, β ≈ 90-110° (Monoclinic) | The angles between the unit cell axes. |
| Volume (ų) | 500-1000 ų | The volume of the unit cell. |
| Z | 2 or 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.8-2.2 g/cm³ | The density of the crystal, calculated from the molecular weight and unit cell volume. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Molecular Geometry
The pyridine ring is expected to be essentially planar, with bond lengths and angles consistent with those observed in other pyridine derivatives.[14] The C-F bond lengths will be in the typical range for aromatic fluorides, and the C-I bond will be the longest and most polarizable of the carbon-halogen bonds.
Part 4: Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be dictated by a hierarchy of intermolecular interactions.[15][16][17] Of particular importance will be the formation of halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species.[18][19]
Key Predicted Interactions:
-
I···N Halogen Bonds: The iodine atom, with its electropositive σ-hole, is expected to form strong halogen bonds with the nitrogen atom of an adjacent pyridine ring.[14][18] This is often a dominant, structure-directing interaction in iodo-substituted nitrogen heterocycles.[3]
-
I···F Interactions: Weaker halogen bonds between the iodine and fluorine atoms of neighboring molecules may also be present.
-
π–π Stacking: The aromatic pyridine rings are likely to engage in offset π–π stacking interactions, contributing to the overall stability of the crystal lattice.[13]
-
C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the pyridine C-H groups and fluorine atoms of adjacent molecules can also play a role in the crystal packing.
Part 5: Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of this compound has profound implications:
-
Polymorph Screening: The identification of the most stable crystalline form (polymorph) is crucial for pharmaceutical development to ensure consistent solubility and bioavailability. Crystal structure analysis is the definitive method for polymorph identification.
-
Co-crystal Design: Knowledge of the preferred intermolecular interactions allows for the rational design of co-crystals with modified physicochemical properties, such as improved solubility or stability.[20]
-
Structure-Activity Relationship (SAR) Studies: The precise geometry of the molecule in its solid state can inform computational models used in SAR studies, aiding in the design of more potent drug candidates.
-
Materials Design: The directional nature of halogen bonds can be exploited in the field of crystal engineering to create novel materials with specific electronic or optical properties.
Conclusion
The crystal structure analysis of this compound, through the powerful technique of single-crystal X-ray diffraction, provides invaluable, atom-level insights into its molecular architecture and supramolecular assembly. This knowledge is not only fundamental to the chemical sciences but also serves as a critical tool for researchers, scientists, and drug development professionals. By understanding the intricate interplay of intermolecular forces, we can better predict and control the solid-state properties of this important heterocyclic compound, paving the way for the development of new and improved pharmaceuticals and functional materials.
References
- 1. CAS 1017793-20-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 5. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]
- 6. watson-int.com [watson-int.com]
- 7. caming.com [caming.com]
- 8. fiveable.me [fiveable.me]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene, nitrobenzene, pyridine) with 12-, 15-, and 18-membered crown ethers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. journals.iucr.org [journals.iucr.org]
- 19. mdpi.com [mdpi.com]
- 20. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Solubility and stability of 2,5-Difluoro-4-iodopyridine in common organic solvents
An In-Depth Technical Guide to the Solubility and Stability of 2,5-Difluoro-4-iodopyridine
This guide provides a comprehensive overview of the solubility and stability of this compound, a key building block in pharmaceutical and materials science research. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use and handling in a laboratory setting.
Introduction to this compound
This compound is a polyhalogenated pyridine derivative with the molecular formula C₅H₂F₂IN and a molecular weight of approximately 240.98 g/mol .[1] Its structure, featuring a pyridine ring substituted with two fluorine atoms and an iodine atom, makes it a valuable intermediate in organic synthesis. The fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the iodine atom provides a reactive site for cross-coupling reactions and other chemical transformations. This compound typically appears as a light yellow solid with a melting point in the range of 80-85 °C.[2]
Solubility Profile
Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar aromatic heterocycle—a qualitative and estimated solubility profile can be established. The presence of the nitrogen atom and the polar C-F and C-I bonds suggest good solubility in polar aprotic solvents.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | High | The high polarity of DMF is well-suited to dissolve polar aromatic compounds. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | THF is a good solvent for many polar and nonpolar compounds. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | DCM is a versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Acetonitrile is a common solvent in organic synthesis and chromatography. |
| Methanol (MeOH) | Polar Protic | Low to Moderate | The lack of a hydrogen bond donor site on the pyridine nitrogen may limit solubility in protic solvents. |
| Toluene | Nonpolar | Low | As a nonpolar solvent, toluene is less likely to effectively solvate the polar this compound. |
Experimental Protocol for Determining Solubility:
A detailed experimental protocol to determine the precise solubility of this compound in a solvent of interest is provided in Section 4.1.
Stability Considerations
The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The primary factors influencing its stability are temperature, light, and pH.
3.1. Thermal Stability
The introduction of fluorine atoms into organic molecules often enhances their thermal stability.[4][5][6] However, like many organic compounds, prolonged exposure to high temperatures should be avoided to prevent decomposition. The melting point of 80-85 °C suggests that the compound is stable at ambient temperatures. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the risk of thermal degradation.[7][8]
3.2. Photostability
Iodinated aromatic compounds can be susceptible to photolytic degradation, where the carbon-iodine bond is cleaved by exposure to light, particularly UV light.[9] This can lead to the formation of radical species and subsequent decomposition products. Therefore, it is crucial to store this compound in amber vials or otherwise protected from light.[10][11]
3.3. Hydrolytic Stability
The hydrolytic stability of this compound is influenced by the pH of the aqueous environment. While generally stable under neutral conditions, strongly acidic or basic conditions could potentially lead to degradation. The pyridine nitrogen can be protonated under acidic conditions, which may alter the electronic properties of the ring and influence the stability of the substituents. Under strongly basic conditions, nucleophilic attack on the pyridine ring could occur, although the electron-withdrawing fluorine atoms may deactivate the ring towards certain nucleophilic substitutions.
3.4. Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Methodologies
4.1. Protocol for Solubility Determination
This protocol outlines a method for determining the approximate solubility of this compound in a given organic solvent at a specific temperature.
References
- 1. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 1017793-20-2|this compound|BLD Pharm [bldpharm.com]
- 8. rheniumshop.co.il [rheniumshop.co.il]
- 9. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. watson-int.com [watson-int.com]
- 11. caming.com [caming.com]
A Senior Application Scientist's Guide to the 2,5-Difluoro-4-iodopyridine Ring System: Electronic Properties and Synthetic Utility
Abstract
The 2,5-difluoro-4-iodopyridine scaffold is a trifunctionalized heterocyclic building block of increasing importance in medicinal chemistry and materials science. This guide provides an in-depth analysis of the core electronic properties that govern its reactivity and utility. We will explore the interplay of the potent, electron-withdrawing inductive effects of the fluorine substituents and the unique reactivity imparted by the carbon-iodine bond. This document serves as a technical resource for researchers, offering insights into the molecule's electronic landscape, spectroscopic signatures, and practical application in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.
Introduction to a Privileged Heterocyclic Scaffold
Halogenated pyridines are cornerstone building blocks in drug discovery and development. The strategic placement of halogen atoms provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The this compound system is a particularly compelling example, offering a pyridine core heavily influenced by multiple halogen substituents.[1]
-
The Pyridine Core: A nitrogen-containing aromatic heterocycle, ubiquitous in bioactive molecules and pharmaceuticals.[1]
-
Dual Fluorine Substitution: Two fluorine atoms at the C2 and C5 positions significantly lower the electron density of the ring through strong inductive effects, influencing its pKa and susceptibility to certain reaction types.[2]
-
Iodine at C4: The iodine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile among carbon-halogen bonds, allowing for selective functionalization.[3]
This unique combination of a highly electron-deficient ring and a specific, reactive site for carbon-carbon or carbon-heteroatom bond formation makes this scaffold a high-value intermediate for constructing complex molecular architectures.
The Electronic Landscape: A Duality of Effects
The reactivity of this compound is a direct consequence of the electronic contributions from its three halogen substituents. Understanding these effects is critical for predicting reaction outcomes and designing rational synthetic routes.
Inductive and Mesomeric Influence
The electronic character of the ring is dominated by the two fluorine atoms. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). This effect significantly reduces the electron density across the entire pyridine ring, including at the nitrogen atom, thereby decreasing its basicity compared to pyridine itself.
The iodine atom at the C4 position also contributes a -I effect, though weaker than fluorine's. Simultaneously, as with all halogens, both fluorine and iodine can donate a lone pair of electrons into the π-system (a positive mesomeric effect, +M). However, for fluorine, the -I effect overwhelmingly dominates the +M effect. This net electron withdrawal profoundly impacts the molecule's electrostatic potential.
Molecular Electrostatic Potential (MEP)
Computational studies on halogenated pyridines consistently show that electron-withdrawing substituents alter the molecular electrostatic potential.[4][5] For this compound, the MEP would be characterized by:
-
A significantly less negative potential around the nitrogen lone pair compared to unsubstituted pyridine, correlating with its lower basicity.
-
A region of positive potential (a "sigma-hole") on the iodine atom, opposite the C-I bond, making it susceptible to halogen bonding and facilitating the oxidative addition step in catalytic cycles.[6][7]
Physicochemical and Spectroscopic Characterization
Precise characterization is fundamental to confirming the identity and purity of synthetic intermediates. The following table summarizes key properties for this compound.
| Property | Value / Description |
| CAS Number | 1017793-20-2[8] |
| Molecular Formula | C₅H₂F₂IN[8] |
| Molecular Weight | 240.98 g/mol [9] |
| Appearance | Light yellow solid[10] |
| ¹⁹F NMR | The ¹⁹F NMR spectrum is a key identifier. Due to the wide chemical shift range of ¹⁹F NMR, the two fluorine atoms at C2 and C5 are expected to show distinct, well-resolved signals with characteristic couplings.[11][12] |
| ¹H and ¹³C NMR | The ¹H NMR will show two distinct aromatic protons. The ¹³C NMR will display five signals, with the carbon atoms bonded to fluorine and iodine showing characteristic chemical shifts and coupling constants (JC-F). |
| Purity (Typical) | ≥98% (by GC)[10] |
Reactivity and Synthetic Applications
The molecule's electronic properties create a highly predictable and synthetically useful reactivity pattern. The primary application is in palladium-catalyzed cross-coupling reactions, where the C-I bond is selectively functionalized.
Chemoselectivity in Cross-Coupling Reactions
The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-I < C-Br < C-Cl < C-F. This hierarchy is the cornerstone of its synthetic utility. Under standard palladium-catalyzed conditions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), oxidative addition of the palladium(0) catalyst will occur exclusively at the C-I bond.[3] The C-F bonds are exceptionally strong and remain inert, acting as stable modulators of the ring's electronic properties.[13]
This chemoselectivity allows for the precise introduction of aryl, alkyl, alkynyl, or amino groups at the C4 position, leaving the C-F bonds untouched for potential downstream transformations or simply as permanent structural features.[1][14]
Key Experimental Methodologies
The following protocols are representative of the synthesis and application of halogenated pyridines and are adapted for the this compound system.
Protocol: Synthesis of this compound
The synthesis of this molecule typically starts from 2,5-difluoropyridine, which can be prepared via halogen exchange from 2,5-dichloropyridine.[15] The subsequent iodination proceeds via a directed ortho-metalation approach.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Deprotonation: Add a solution of 2,5-difluoropyridine (1.0 equivalent) in THF dropwise to the LDA solution at -78 °C. The LDA is a strong, non-nucleophilic base that will selectively deprotonate the C4 position, which is acidified by the adjacent fluorine and nitrogen atoms. Stir the resulting solution for 1-2 hours at this temperature.
-
Iodination: Add a solution of iodine (I₂, 1.2 equivalents) in THF dropwise to the reaction mixture. The anionic intermediate will quench with iodine to form the C-I bond.
-
Quench and Workup: After stirring for an additional hour at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an arylboronic acid to form a C-C bond at the C4 position.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium or potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like dioxane, DME, or toluene, and water.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography to yield the 4-aryl-2,5-difluoropyridine product.
Conclusion and Outlook
The this compound ring system is a masterful example of strategic molecular design. Its electronic properties are finely tuned by the strong, directing influence of two fluorine atoms, which activate the C4 position for selective deprotonation and subsequent iodination. The resulting C-I bond provides a chemoselective gateway for a host of palladium-catalyzed cross-coupling reactions, enabling the modular construction of complex, fluorinated pyridine derivatives. For researchers in drug development and materials science, a thorough understanding of this scaffold's electronic underpinnings is not merely academic—it is the key to unlocking its full synthetic potential and accelerating innovation.
References
- 1. This compound | 1017793-20-2 | Benchchem [benchchem.com]
- 2. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. watson-int.com [watson-int.com]
- 9. 2,6-Difluoro-4-iodopyridine | C5H2F2IN | CID 21747365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caming.com [caming.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
Reactivity of 2,5-Difluoro-4-iodopyridine with nucleophiles and electrophiles
An In-Depth Technical Guide to the Reactivity of 2,5-Difluoro-4-iodopyridine with Nucleophiles and Electrophiles
Introduction: The Strategic Importance of this compound
This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from a unique confluence of electronic and steric properties conferred by its substituents: two strongly electron-withdrawing fluorine atoms, a readily functionalizable iodine atom, and an electron-deficient pyridine core. This guide provides a comprehensive analysis of the reactivity of this molecule, offering field-proven insights into its interactions with both nucleophiles and electrophiles, with a particular focus on the underlying mechanistic principles that govern its regioselectivity.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two fluorine atoms further depletes the ring of electron density through their potent inductive effects. This profound electronic perturbation is the cornerstone of the molecule's reactivity, rendering it highly susceptible to nucleophilic attack while simultaneously deactivating it towards classical electrophilic aromatic substitution. The carbon-iodine bond, being the weakest and most polarizable of the carbon-halogen bonds present, serves as the primary handle for functionalization via transition-metal-catalyzed cross-coupling reactions. Understanding the interplay of these features is paramount for designing efficient and selective synthetic routes.
Part 1: Reactivity with Nucleophiles: A Study in Regioselective SNAr
The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction class is fundamental to the elaboration of the pyridine core, allowing for the introduction of a wide variety of functional groups.
Mechanistic Underpinnings of SNAr Reactivity
Nucleophilic aromatic substitution on this substrate proceeds predominantly through a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, breaking the aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3] In the second, typically rapid step, a leaving group is expelled, and the aromaticity of the ring is restored.[1][4]
The rate-determining step is usually the initial nucleophilic attack.[3][4] Therefore, the reaction is accelerated by the presence of electron-withdrawing groups, which stabilize the anionic Meisenheimer complex.[1][2][3] In this compound, the two fluorine atoms and the ring nitrogen work in concert to powerfully activate the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.[5]
It is a well-established principle in SNAr reactions that fluorine, despite the high strength of the C-F bond, is a potent activating group.[3][4] Its extreme electronegativity provides substantial stabilization to the Meisenheimer intermediate, thereby lowering the activation energy of the first step.[4] This effect often outweighs its poor leaving group ability in determining the overall reaction rate.[6]
Regioselectivity: The Dance of Activation and Leaving Group Ability
The key to strategically utilizing this compound is understanding the regioselectivity of nucleophilic attack. Three positions bear halogen leaving groups: C2 (F), C4 (I), and C5 (F).
-
Attack at C4 (Displacement of Iodide): The C4 position is para to the ring nitrogen and ortho to the C5-fluorine. Nucleophilic attack at this position generates a Meisenheimer complex where the negative charge can be delocalized onto the highly electronegative nitrogen atom, providing significant resonance stabilization.[5] Furthermore, iodide is an outstanding leaving group in nucleophilic aromatic substitution, far superior to fluoride, due to the weakness of the C-I bond and the stability of the iodide anion.[7][8][9]
-
Attack at C2 (Displacement of Fluoride): The C2 position is ortho to the ring nitrogen. Attack here also allows for delocalization of the negative charge onto the nitrogen atom.[5] However, this pathway requires the displacement of a fluoride ion, which is a significantly poorer leaving group than iodide.[6][10]
-
Attack at C5 (Displacement of Fluoride): The C5 position is meta to the ring nitrogen. Nucleophilic attack at this site does not allow for direct resonance delocalization of the negative charge onto the nitrogen. Consequently, the resulting Meisenheimer complex is less stable, and this position is significantly less reactive towards nucleophilic substitution compared to the C2 and C4 positions.
Caption: SNAr mechanism on this compound.
Experimental Protocol: General Procedure for SNAr at the C4-Position
This protocol describes a general method for the substitution of the C4-iodide with a generic oxygen or nitrogen nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, alcohol, or amine, 1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH, 1.5-2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the base (1.5-2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Nucleophile Addition: Add the anhydrous solvent via syringe, followed by the nucleophile (1.1-1.5 equiv). If the nucleophile is a solid, it can be added with the starting material and base. For less reactive nucleophiles like alcohols, pre-formation of the alkoxide with a strong base like NaH may be necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-substituted-2,5-difluoropyridine.
| Nucleophile Type | Typical Base | Solvent | Temperature (°C) | Typical Yield |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80 - 110 | Good to Excellent |
| Aliphatic Alcohols | NaH, K₂CO₃ | DMF, THF | 60 - 100 | Moderate to Good |
| Primary/Secondary Amines | K₂CO₃, Et₃N | DMSO, NMP | 90 - 120 | Good to Excellent |
| Thiols | K₂CO₃, NaH | DMF | 25 - 80 | Excellent |
Part 2: Reactivity with Electrophiles: The Dominance of Cross-Coupling
The electron-poor nature of the this compound ring strongly deactivates it towards classical electrophilic aromatic substitution (SEAr) reactions like nitration or Friedel-Crafts alkylation.[11] Such reactions typically require harsh conditions and often result in low yields or complex product mixtures.[11]
However, the term "reactivity with electrophiles" in the modern synthetic context is dominated by transition-metal-catalyzed cross-coupling reactions. For this compound, this is where the molecule's true synthetic power lies. The C-I bond is an ideal handle for these transformations, reacting selectively in the presence of the much less reactive C-F bonds.[12]
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern organic synthesis.[12][13] They enable the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[12]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. The reactivity for this step follows the trend C-I > C-Br > C-Cl >> C-F.[12][13] This vast difference in reactivity ensures that oxidative addition occurs exclusively at the C4-I bond of this compound.[12]
-
Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[13]
This selective reactivity allows for the precise installation of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position, making this compound an exceptionally valuable scaffold for building complex molecules.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., aqueous Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DME)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere & Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C, or higher for microwave-assisted reactions) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the 4-aryl-2,5-difluoropyridine product.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Arylboronic Acids (Suzuki) | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Dioxane/H₂O | 80 - 100 |
| Terminal Alkynes (Sonogashira) | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | 25 - 70 |
| Alkenes (Heck) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 100 - 140 |
| Amines (Buchwald-Hartwig) | Pd₂(dba)₃, XPhos/RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 90 - 110 |
Conclusion
This compound is a highly versatile and predictable chemical scaffold. Its reactivity is governed by a clear hierarchy of its functional groups. The electron-deficient pyridine ring, further activated by two fluorine atoms, is primed for nucleophilic aromatic substitution , which occurs with high regioselectivity at the C4 position due to the excellent leaving group ability of iodide. Conversely, the molecule is unreactive towards classical electrophilic substitution but serves as an outstanding substrate for palladium-catalyzed cross-coupling reactions , again leveraging the high reactivity of the C-I bond. This orthogonal reactivity allows for a two-stage functionalization strategy: first, elaboration at the C4 position via cross-coupling, followed by potential SNAr at the C2-fluoro position under more forcing conditions. This predictable and powerful reactivity profile cements the role of this compound as a key building block for the synthesis of complex, functional molecules in modern drug discovery and materials science.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
The Strategic Imperative of Fluorinated Pyridines in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates represents one of the most powerful tactics in modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form exceptionally strong bonds with carbon—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1] When applied to the pyridine scaffold, a privileged heterocycle ubiquitous in approved pharmaceuticals, fluorination unlocks a vast chemical space for optimizing drug-like properties.[2] This guide provides a comprehensive overview of the role of fluorinated pyridines in drug discovery, moving from fundamental principles to practical applications. We will explore the causal effects of fluorination on molecular properties, detail robust synthetic protocols, present key data for comparative analysis, and examine case studies of successful fluorinated pyridine-based drugs.
The Rationale: Why Fluorinate a Pyridine?
The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its water solubility, and its capacity to serve as a bioisostere for phenyl rings.[2] However, unmodified pyridines can suffer from rapid metabolic degradation or possess suboptimal physicochemical properties. Fluorination is a field-proven strategy to systematically address these liabilities. The introduction of fluorine can productively influence conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[3][4]
Modulation of Basicity (pKa)
A primary and predictable effect of fluorinating a pyridine ring is the reduction of its basicity. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which decreases the electron density on the pyridine nitrogen.[1][3] This lowers the pKa of the corresponding pyridinium ion.
Causality: A lower pKa means the pyridine will be less protonated at physiological pH (7.4). For a drug candidate, this is often highly desirable. A less basic molecule is typically less likely to be sequestered in acidic lysosomes and can exhibit improved cell membrane permeability, leading to better oral bioavailability.[1]
Enhancing Metabolic Stability
One of the most impactful applications of fluorination is to block metabolic "soft spots."[5][6] Pyridine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often leading to rapid clearance.
Causality: Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom presents a formidable steric and electronic barrier to enzymatic attack. The carbon-fluorine (C-F) bond is significantly stronger (~109-116 kcal/mol) than a carbon-hydrogen (C-H) bond (~98-100 kcal/mol), making it resistant to oxidative cleavage by CYP enzymes.[5][7] This tactic can dramatically increase a drug's half-life and reduce the formation of potentially reactive metabolites.[7][8]
Tuning Lipophilicity and Permeability
The effect of fluorine on lipophilicity (commonly measured as LogP) is highly context-dependent. A single fluorine atom can slightly increase lipophilicity, but its primary influence is through the modulation of the molecule's overall electronic profile and its ability to act as a hydrogen bond acceptor.[5][9] This modulation is critical for optimizing a drug's journey across biological membranes.
Causality: By strategically placing fluorine, medicinal chemists can fine-tune a molecule's lipophilicity to achieve the "Goldilocks" level—sufficiently lipophilic to cross cell membranes but hydrophilic enough to maintain adequate aqueous solubility.[10] This balancing act is fundamental to achieving good oral bioavailability and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Altering Binding Affinity and Conformation
Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds. Furthermore, due to its steric and electronic properties, fluorine can induce a specific conformational bias in a molecule, pre-organizing it for optimal binding to a receptor or enzyme active site.[3][4]
Causality: These fluorine-specific interactions can lead to a significant increase in binding affinity and target selectivity.[1][11] For example, the fluorine atom in Vericiguat, a guanylate cyclase stimulator, increases the molecule's metabolic stability and contributes to its binding profile.[12]
Data-Driven Insights: Quantifying the Fluorine Effect
To illustrate the impact of fluorination on fundamental properties, the following table summarizes the experimental pKa and LogP values for pyridine and its monofluorinated isomers.
| Compound | pKa (Pyridinium ion) | LogP | Rationale for Property Change |
| Pyridine | 5.25 | 0.65 | Baseline reference. |
| 2-Fluoropyridine | -0.44 | 1.16 | Strong inductive withdrawal and proximity effect of F greatly reduces N basicity. Increased lipophilicity.[13] |
| 3-Fluoropyridine | 2.97 | 0.93 | Significant inductive effect from the meta position lowers basicity compared to pyridine. |
| 4-Fluoropyridine | 1.89 | 0.88 | Strong inductive and resonance effects from the para position dramatically reduce electron density on N. |
Note: pKa and LogP values are approximate and can vary slightly based on experimental conditions.
Core Methodologies: Synthesis of Fluorinated Pyridines
The ability to reliably and regioselectively introduce fluorine is paramount. While numerous methods exist, Nucleophilic Aromatic Substitution (SNAr) remains a workhorse in the field due to its scalability and predictability.
Experimental Protocol: SNAr Fluorination of 2-Chloropyridine Derivatives
This protocol describes a typical procedure for introducing fluorine via SNAr, a cornerstone reaction for synthesizing many fluorinated pyridines.[14]
Objective: To synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.
Materials:
-
2-chloro-5-nitropyridine (1 equiv.)
-
Anhydrous Potassium Fluoride (KF) (3-4 equiv., spray-dried)
-
Kryptofix [2.2.2] (K222) (0.1-0.2 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add spray-dried KF (3 equiv.) and Kryptofix [2.2.2] (0.1 equiv.).
-
Solvent Addition: Add anhydrous DMSO via syringe to create a slurry.
-
Azeotropic Drying (Self-Validating Step): Heat the mixture to 80-90 °C under vacuum for 30-60 minutes to remove any trace water, which can significantly hinder the reaction. The formation of the K+-K222 complex with "naked" fluoride is critical for nucleophilicity.
-
Reactant Addition: Cool the mixture to room temperature, re-establish the inert atmosphere, and add 2-chloro-5-nitropyridine (1 equiv.) as a solution in a minimal amount of anhydrous DMSO.
-
Reaction: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The nitro group is essential here as a strong electron-withdrawing group to activate the ring for nucleophilic attack.
-
Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing water and DCM. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash with water, saturated NaHCO3, and finally brine. This removes residual DMSO and other inorganic impurities. d. Dry the combined organic layer over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-fluoro-5-nitropyridine.
Visualization of Key Concepts
Visual aids are essential for understanding complex chemical relationships and workflows.
Diagram: The Medicinal Chemist's Fluorination Workflow
This diagram illustrates the logical process of incorporating fluorine to optimize a lead compound.
Caption: A typical workflow for fluorine-guided lead optimization.
Diagram: SNAr Reaction Mechanism
This diagram details the mechanism for the protocol described in Section 3.1.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Diagram: Core Effects of Pyridine Fluorination
This diagram summarizes the key property modulations discussed in Section 1.
Caption: Key physicochemical effects of fluorinating a pyridine ring.
Fluorinated Pyridines in Approved Drugs: Case Studies
The true measure of a chemical strategy's importance is its successful application in marketed therapeutics.
-
Vorapaxar (Zontivity): An antiplatelet medication, vorapaxar features a fluorophenyl-substituted pyridine. The fluorine atom in this scaffold is crucial for modulating the electronic properties and contributing to the overall pharmacokinetic profile of the drug.
-
Alpelisib (Piqray): This PI3K inhibitor, used for breast cancer, contains a trifluoro-tert-butyl group on the pyridine ring.[12] This bulky fluorinated group is critical for achieving high metabolic stability and provides strong, favorable interactions within the PI3K binding site, demonstrating how fluorine can directly enhance potency.[12]
-
Lemborexant (Dayvigo): Used to treat insomnia, lemborexant contains a fluorinated pyridine moiety.[12] During its development, extensive structure-activity relationship (SAR) studies revealed that the specific placement of this fluorine atom was essential for achieving high binding affinity for orexin receptors and a good overall pharmacological profile.[12]
-
Vericiguat (Verquvo): This drug for heart failure includes a fluorine atom on a pyrazolopyridine core. The fluorine enhances metabolic stability, leading to lower clearance and a more favorable dosing regimen.[12]
Challenges and Considerations: The "Dark Side" of Fluorine
While powerful, fluorination is not a panacea and must be applied judiciously. Inappropriate placement of fluorine can lead to unforeseen problems.[7]
-
Metabolic Defluorination: Although the C-F bond is strong, certain metabolic pathways, particularly those involving hydroxylation at an adjacent carbon, can lead to the elimination of fluoride ions (F-).[7] This can result in the formation of reactive metabolites and potential toxicity.
-
Off-Target Effects: Altering the pKa and electronics of a molecule so profoundly can sometimes introduce unexpected off-target activities or liabilities, such as hERG channel inhibition.
-
Synthetic Accessibility: While methods like SNAr are robust, accessing specific regioisomers of fluorinated pyridines, especially in a late-stage context on a complex molecule, can be synthetically challenging.[14][15]
A thorough understanding of the potential metabolic pathways and careful toxicological profiling are essential components of any drug discovery program involving fluorinated compounds.
Conclusion
Fluorinated pyridines represent a privileged class of scaffolds in medicinal chemistry, offering a validated toolkit for addressing common challenges in drug development. The strategic introduction of fluorine provides unparalleled control over a molecule's basicity, metabolic fate, lipophilicity, and target engagement.[16] From enhancing stability to improving bioavailability, the thoughtful application of fluorine to the pyridine core has been instrumental in the creation of numerous successful therapeutics.[12][17] As synthetic methodologies continue to advance, allowing for even more precise and late-stage fluorination, the importance of these versatile building blocks in the future of drug discovery is assured.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 13. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Iodine Atom in the Reactivity of 2,5-Difluoro-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Difluoro-4-iodopyridine is a versatile building block in medicinal chemistry and materials science. Its unique reactivity is largely dictated by the interplay of its substituents: two electron-withdrawing fluorine atoms and a labile iodine atom. This guide provides an in-depth analysis of the role of the iodine atom in directing the synthetic transformations of this scaffold. We will explore its influence on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other synthetically useful transformations, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of Halogenated Pyridines
Halogenated pyridines are privileged structural motifs in drug discovery and development. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the halogens, iodine offers a unique combination of properties. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in a variety of chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions.[2] This lability allows for the facile introduction of diverse functionalities at a specific position on the pyridine ring.
The subject of this guide, this compound, combines the advantageous properties of both fluorine and iodine. The fluorine atoms increase the electrophilicity of the pyridine ring and can enhance binding interactions, while the iodine atom at the 4-position serves as a versatile synthetic handle.
The Carbon-Iodine Bond: The Epicenter of Reactivity
The reactivity of this compound is dominated by the C-I bond. Several factors contribute to its lability and synthetic utility:
-
Bond Strength: The C-I bond is significantly weaker than C-Br, C-Cl, and C-F bonds, making it more susceptible to cleavage. This is a key factor in its high reactivity in oxidative addition steps of catalytic cycles.
-
Polarizability: Iodine is the most polarizable of the halogens, which facilitates its interaction with transition metal catalysts.
-
Leaving Group Ability: The iodide ion is an excellent leaving group, which promotes nucleophilic substitution and metal-catalyzed reactions.
These properties make the iodine atom the primary site for a wide range of chemical modifications, allowing for the selective functionalization of the 4-position of the difluoropyridine core.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The iodine atom in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3][4] The high reactivity of the C-I bond in this compound allows for efficient coupling under mild conditions.
Reaction Scheme:
graph Suzuki_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="R-B(OR)2"]; C [label="Pd Catalyst, Base"]; D [label="2,5-Difluoro-4-R-pyridine"]; A -> C [arrowhead=none]; B -> C; C -> D; }
Caption: Suzuki-Miyaura coupling of this compound.Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner (Aryl Halide) | Substituent | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | Electron-withdrawing | 4-Cyano-2',5'-difluorobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88 |
| 1-Chloro-4-nitrobenzene | Electron-withdrawing | 2',5'-Difluoro-4-nitro-1,1'-biphenyl | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| 1-Chloro-4-methoxybenzene | Electron-donating | 2',5'-Difluoro-4-methoxy-1,1'-biphenyl | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | 75 |
| Chlorobenzene | Neutral | 2,5-Difluorobiphenyl | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 82 |
Table 1. Representative Suzuki Coupling Yields with Aryl Chlorides. Data adapted from[5].
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[6][7] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7]
Reaction Scheme:
graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Terminal Alkyne"]; C [label="Pd/Cu Catalyst, Base"]; D [label="4-Alkynyl-2,5-difluoropyridine"]; A -> C [arrowhead=none]; B -> C; C -> D; }
Caption: Sonogashira coupling of this compound.Experimental Protocol: General Procedure for Sonogashira Coupling [7][8]
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor for completion.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction provides a direct route to 4-amino-2,5-difluoropyridine derivatives, which are important intermediates in pharmaceutical research. The selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines has been shown to be exclusive for the 4-position.[11]
Reaction Scheme:
graph Buchwald_Hartwig_Amination { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="Amine (R-NH2)"]; C [label="Pd Catalyst, Base"]; D [label="4-Amino-2,5-difluoropyridine"]; A -> C [arrowhead=none]; B -> C; C -> D; }
Caption: Buchwald-Hartwig amination of this compound.Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]
-
In a glovebox, charge a vial with a palladium precatalyst, a ligand, and a base (e.g., NaOt-Bu, K₃PO₄).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the vial and heat the reaction mixture with stirring for the specified time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Metal-Halogen Exchange: A Pathway to Nucleophilic Pyridines
The iodine atom in this compound can be readily exchanged with a metal, typically lithium, through reaction with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This metal-halogen exchange generates a highly reactive pyridyllithium species, which can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.[13]
Reaction Scheme:
graph Metal_Halogen_Exchange { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="this compound"]; B [label="1. R-Li\n2. Electrophile (E+)"]; C [label="4-Substituted-2,5-difluoropyridine"]; A -> B -> C; }
Caption: Metal-halogen exchange and electrophilic trapping.Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [14]
-
Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add an organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 30-60 minutes).
-
Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) and continue stirring at low temperature.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
The "Halogen Dance" Reaction: A Surprising Rearrangement
Under certain basic conditions, particularly with lithium amide bases at low temperatures, iodopyridines can undergo a "halogen dance" reaction, where the iodine atom migrates to an adjacent, deprotonated position.[15][16] While this can be an undesired side reaction, it can also be exploited for the synthesis of otherwise difficult-to-access isomers.[17][18] For instance, the treatment of 2-fluoro-3-iodopyridine with LDA can lead to the thermodynamically favored 4-lithio-2-fluoro-3-iodopyridine intermediate, which can then be trapped by an electrophile.[19]
Conclusion
The iodine atom in this compound is the linchpin of its reactivity, providing a versatile handle for a multitude of synthetic transformations. Its lability in palladium-catalyzed cross-coupling reactions allows for the facile construction of complex molecular architectures, while its susceptibility to metal-halogen exchange opens up avenues for the introduction of a diverse array of functional groups. A thorough understanding of the factors governing the reactivity of the C-I bond is crucial for harnessing the full synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.
References
- 1. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]
- 2. This compound | 1017793-20-2 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Reactions Using 2,5-Difluoro-4-iodopyridine
An Application Guide for the Synthesis of 4-Aryl-2,5-difluoropyridines
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern drug discovery and materials science, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine into organic molecules can profoundly enhance critical properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine scaffold, a prevalent motif in numerous FDA-approved drugs, becomes particularly valuable when functionalized with fluorine.[1]
2,5-Difluoro-4-iodopyridine is a highly versatile reagent designed for such advanced synthetic applications. Its structure is optimized for regioselective functionalization via the Suzuki-Miyaura cross-coupling reaction. The carbon-iodine (C-I) bond at the 4-position serves as a highly reactive handle for palladium-catalyzed C-C bond formation, while the electron-withdrawing fluorine atoms at the 2- and 5-positions modulate the electronic character of the ring, often conferring desirable pharmacokinetic properties to the final compound.[3][4] This application note provides a comprehensive technical guide, including mechanistic insights and detailed protocols, for the effective use of this compound in Suzuki-Miyaura reactions.
Scientific Principles: Mechanism and Regioselectivity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism involves three key steps:[6][7]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step of the cycle.[6] The reactivity of the halide follows the order I > OTf > Br >> Cl, making the C-I bond the exclusive site of reaction for this substrate.[6][8]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Palladium(II) center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[5][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
// Invisible nodes for alignment {rank=same; Pd0; OxAdd; Transmetal;} } केंद Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Rationale for Regioselectivity
The predictable outcome of coupling at the C-4 position is governed by the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition by the palladium catalyst than the C-F bonds.[8][11] This inherent reactivity difference ensures that the Suzuki-Miyaura coupling proceeds with high regioselectivity, leaving the fluorine atoms untouched for their role in modulating the final product's properties.
Experimental Protocols and Methodologies
The following protocols provide a robust starting point for researchers. Optimization of catalyst, base, and solvent may be necessary for specific boronic acid coupling partners.
General Protocol using Pd(dppf)Cl₂
This protocol utilizes a common and effective air-stable palladium precatalyst.
Materials and Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Arylboronic Acid or Boronic Ester (1.1 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)
-
Equipment: Schlenk flask or reaction vial, magnetic stir bar, condenser, nitrogen or argon source.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-16 hours).[11]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,5-difluoropyridine.[8]
Data Presentation and System Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reagents. The tables below summarize the roles of key components and provide a starting point for reaction optimization.
Table 1: Reagents and Their Functions
| Reagent Class | Example(s) | Function & Rationale |
| Electrophile | This compound | Provides the pyridine core and the reactive C-I bond for oxidative addition. |
| Nucleophile | Arylboronic Acids, Arylboronic Esters | Source of the aryl group to be coupled. Esters can offer enhanced stability. |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle. Choice depends on substrate reactivity and stability.[9] |
| Ligand | dppf, PPh₃, Buchwald Ligands (e.g., XPhos) | Stabilizes the palladium center, modulates its reactivity, and promotes reductive elimination.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation by forming a boronate complex.[9][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | Solubilizes reagents and influences reaction kinetics. A protic co-solvent (water) is often beneficial. |
Table 2: Representative Catalytic Systems and Conditions for Heteroaryl Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Substrates & Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 80-100 | A classic, widely applicable system. Requires careful handling due to air sensitivity.[11] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF or Dioxane | 80-110 | Air-stable precatalyst, effective for a broad range of aryl and heteroaryl boronic acids.[12][13][14] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene or Dioxane | 90-110 | Bulky phosphine ligands are excellent for sterically hindered or electron-deficient substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | RT - 100 | Highly active catalyst system allowing for lower catalyst loadings and milder conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere.3. Poor quality of reagents (e.g., wet solvent, hydrolyzed boronic acid). | 1. Use a fresh bottle of catalyst or an air-stable precatalyst.2. Ensure thorough degassing of solvents and proper inert gas technique.3. Use anhydrous solvents and high-purity reagents. |
| Hydrodehalogenation | Presence of protic impurities or hydrogen source; reaction temperature too high. | Use rigorously dried solvents and reagents. Consider lowering the reaction temperature. |
| Boronic Acid Homocoupling | Presence of oxygen; catalyst system promotes this side reaction. | Improve inert atmosphere technique. Screen different palladium catalysts and ligands. |
| Product Decomposition | Sensitivity to strong base or high temperature. | Screen milder bases (e.g., K₃PO₄, KF). Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
This compound is a powerful and selective building block for accessing novel 4-aryl-2,5-difluoropyridine derivatives. By leveraging the principles of the Suzuki-Miyaura cross-coupling reaction and adhering to the robust protocols outlined in this guide, researchers in pharmaceutical and materials science can efficiently synthesize a diverse array of complex molecules. Careful selection of the catalyst, base, and solvent system is paramount to achieving high yields and purity, enabling the rapid advancement of discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
- 4. mdpi.com [mdpi.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 13. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 2,5-Difluoro-4-iodopyridine
Introduction: The Strategic Importance of 4-Alkynyl-2,5-difluoropyridines
In the landscape of modern drug discovery and development, fluorinated pyridine scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. 2,5-Difluoro-4-iodopyridine is a key building block in this context, offering a reactive handle at the 4-position for the introduction of molecular diversity. The Sonogashira cross-coupling reaction is a powerful and highly versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is instrumental in synthesizing 4-alkynyl-2,5-difluoropyridine derivatives, which are valuable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[2]
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira coupling with this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles, one involving palladium and the other copper (Figure 1).[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound. The carbon-iodine bond is highly susceptible to this step, making iodopyridines more reactive than their bromo or chloro counterparts.[4]
-
Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is formed in the copper cycle. This step transfers the alkyne group to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-alkynyl-2,5-difluoropyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
-
-
Copper Cycle (The Activator):
-
The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the terminal alkyne itself, facilitating the crucial transmetalation step with the palladium complex.[3]
-
While the copper co-catalyst significantly enhances the reaction rate and allows for milder conditions, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[5] Therefore, in certain cases, a copper-free Sonogashira protocol may be advantageous.
Figure 1: Simplified catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol: Standard Sonogashira Coupling
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a variety of terminal alkynes. Optimization may be required depending on the specific alkyne used.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]) (0.02 - 0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.02 - 0.05 equiv)
-
Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)
-
Amine Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the palladium catalyst (e.g., [PdCl₂(PPh₃)₂], 0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equiv) via syringe. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C). The electron-withdrawing nature of the difluoropyridine ring generally allows for mild reaction conditions.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with the same organic solvent.
-
Wash the filtrate with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 4-alkynyl-2,5-difluoropyridine.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for the Sonogashira coupling.
Optimization and Troubleshooting: A Scientist's Perspective
The success of the Sonogashira coupling often lies in the careful selection and optimization of reaction parameters. The electron-deficient nature of the this compound ring makes it a highly reactive substrate, which is advantageous but also requires careful control to minimize side reactions.
Table 1: Key Parameters for Optimization
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Palladium Catalyst | [PdCl₂(PPh₃)₂] or [Pd(PPh₃)₄] (2-5 mol%). These are robust and commercially available catalysts effective for a wide range of substrates. | Low Yield/Decomposition: Try alternative ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalyst performance for challenging substrates.[4] |
| Copper(I) Co-catalyst | CuI (4-10 mol%). Essential for activating the alkyne and enabling mild reaction conditions. | Alkyne Homocoupling (Glaser Product): Ensure strict inert atmosphere. Consider a copper-free protocol, especially if the alkyne is prone to homocoupling.[5] |
| Base | Et₃N or DIPEA (2-3 equiv). An amine base is required to neutralize the HI formed during the reaction and to deprotonate the alkyne. | Incomplete Reaction: Ensure the base is of high quality and used in sufficient excess. For some substrates, a stronger base like DBU may be beneficial. |
| Solvent | THF, DMF, or Acetonitrile. The choice of solvent can influence the solubility of reagents and the reaction rate. DMF is often a good choice for less reactive substrates.[6] | Poor Solubility/Slow Reaction: If reagents are not fully dissolved, consider a more polar solvent like DMF. Ensure the solvent is anhydrous. |
| Temperature | Room Temperature to 65 °C. The high reactivity of the iodopyridine often allows for lower temperatures, which can improve selectivity and reduce byproduct formation. | No Reaction: If no product is formed at room temperature, gradually increase the temperature. |
Copper-Free Sonogashira Coupling: A Viable Alternative
For substrates that are sensitive or when alkyne homocoupling is a significant issue, a copper-free Sonogashira protocol is an excellent alternative.[5] These reactions often require a more active palladium catalyst system and may need slightly higher temperatures, but they can provide cleaner reaction profiles.
Key Modifications for a Copper-Free Protocol:
-
Catalyst System: A common system involves a palladium source like Pd(OAc)₂ or (AllylPdCl)₂ in combination with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃.
-
Base: A stronger base, such as an inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base, may be required.
-
Solvent: Aprotic polar solvents like DMF or NMP are often used.
Conclusion
The Sonogashira coupling of this compound is a highly effective and reliable method for the synthesis of 4-alkynyl-2,5-difluoropyridines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of these valuable building blocks. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful reaction in drug discovery, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Introduction: Bridging Medicinal Chemistry and Catalysis
An Application Guide to the Heck Reaction: Synthesis of Substituted Olefins from 2,5-Difluoro-4-iodopyridine
Fluorinated pyridines are privileged scaffolds in modern drug discovery, imparting unique properties such as enhanced metabolic stability, improved membrane permeability, and modulated pKa values. The synthesis of complex derivatives from these core structures is a critical task for medicinal chemists. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, offers a powerful and versatile method for forming carbon-carbon bonds by coupling aryl halides with alkenes.[1][2][3][4] This transformation is particularly valuable for its functional group tolerance and reliability in constructing substituted olefins, which are key intermediates and final products in pharmaceuticals and advanced materials.[1][5][6]
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for this compound. As an electron-deficient heteroaromatic iodide, this substrate presents unique considerations for catalyst selection and reaction optimization. We will explore the mechanistic underpinnings, key reaction parameters, and provide a field-proven protocol for researchers engaged in pharmaceutical and materials science R&D.
Mechanistic Insights: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound. The cycle consists of four primary steps: Oxidative Addition, Alkene Coordination and Migratory Insertion, syn-β-Hydride Elimination, and Catalyst Regeneration.[2][7][8]
-
Oxidative Addition : The cycle begins with the active, 14-electron Pd(0) catalyst inserting into the carbon-iodine bond of the this compound.[7][8] This is often the rate-determining step, and its efficiency follows the halide trend I > Br > Cl.[7][9] The strong electron-withdrawing effect of the two fluorine atoms and the pyridine nitrogen makes the C4 position highly electrophilic, facilitating this step. The result is a square planar Pd(II) complex.
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center, typically displacing a weakly bound ligand.[10] This is followed by a syn-migratory insertion, where the pyridyl group transfers to one of the alkene carbons, forming a new carbon-carbon sigma bond.[7][8] For electron-deficient alkenes like acrylates, the insertion occurs regioselectively at the β-carbon to place the palladium adjacent to the electron-withdrawing group.[7]
-
syn-β-Hydride Elimination : For the reaction to proceed, the resulting alkyl-palladium intermediate must have a hydrogen atom on the adjacent carbon (β-position) that is on the same plane (syn-periplanar) as the palladium. The complex rotates to achieve this conformation, followed by elimination of a hydrido-palladium(II) species, which forms the desired substituted alkene product.[7][9] This step is stereospecific and typically favors the formation of the more thermodynamically stable E-isomer (trans).[7]
-
Catalyst Regeneration : A stoichiometric amount of base is required to neutralize the generated hydroiodic acid (HI) from the hydrido-palladium(II) complex.[9] This reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
Key Reaction Parameters and Optimization
Optimizing the Heck reaction for this compound requires careful consideration of each component.
-
Palladium Source (Pre-catalyst) : While Pd(0) is the active catalyst, air-stable Pd(II) salts are commonly used as pre-catalysts.[11] Palladium(II) acetate (Pd(OAc)₂) is a frequent choice, as it is readily reduced in situ to Pd(0) by ligands, solvents, or amine bases.[11] Other common sources include PdCl₂, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is a direct Pd(0) source.[3][11] For electron-deficient substrates, palladacycles can also be highly effective catalysts.[11][12]
-
Ligands : Ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as inactive palladium black, and modulating its reactivity.[7]
-
Monodentate Phosphines : Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are standard choices that promote the neutral catalytic pathway.[13] For electron-deficient aryl halides, more electron-rich alkylphosphine ligands like tri-tert-butylphosphine (t-Bu₃P) can enhance the rate of oxidative addition.[13]
-
Bidentate Phosphines : Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also effective, particularly when a cationic pathway is desired (e.g., with triflate electrophiles).[10][11]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form highly stable and thermally robust palladium complexes, making them excellent for coupling less reactive substrates.[11][14]
-
-
Base : A base is essential to neutralize the acid (HI) formed during the catalytic cycle and regenerate the Pd(0) catalyst.[7][9]
-
Organic Bases : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, acting as both a base and a potential reducing agent for Pd(II) pre-catalysts.[3][13]
-
Inorganic Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are effective alternatives.[3][11] Inorganic bases are often used in polar aprotic solvents where they have sufficient solubility, sometimes aided by phase-transfer catalysts.[13]
-
-
Solvent : The choice of solvent is crucial for solubility and reaction rate. Polar aprotic solvents are most common.[13]
-
DMF, DMAc, NMP, Acetonitrile : These solvents are widely used due to their ability to dissolve the reactants and inorganic bases.[5][11]
-
Toluene, Dioxane : These are also viable options, particularly when organic bases are used.[11][13]
-
Aqueous or "Green" Solvents : In some cases, reactions can be performed in water or polyethylene glycol (PEG) to improve the sustainability of the process.[15][16]
-
Data Summary: Representative Heck Reaction Conditions
The following table summarizes typical conditions for the Heck coupling of this compound with various alkenes. These are starting points for optimization.
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMAc | 110 | 16 |
| 3 | n-Butyl Acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 8 |
| 4 | 2-Vinylpyridine | Pd(OAc)₂ (3) | dppf (6) | K₂CO₃ (2.0) | DMF | 120 | 24 |
| 5 | Cyclohexene | Pd(OAc)₂ (5) | None (Jeffery Cond.)¹ | K₂CO₃ (2.0) | NMP | 130 | 24 |
¹Jeffery conditions often include a phase-transfer catalyst like n-Bu₄NCl.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with methyl acrylate.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Methyl Acrylate (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Triethylamine [Et₃N] (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 243 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition : Add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation. Add triethylamine (0.21 mL, 1.5 mmol) followed by methyl acrylate (0.11 mL, 1.2 mmol) via syringe.
-
Reaction Execution : Heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodopyridine is consumed (typically 8-16 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram outlines the complete experimental process from initial setup to final product analysis.
Caption: A standard laboratory workflow for the Heck cross-coupling reaction.
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the functionalization of heteroaromatic systems in drug discovery and materials science. For an electron-deficient substrate like this compound, successful coupling relies on the judicious selection of a palladium catalyst, a suitable phosphine or NHC ligand, an appropriate base, and a polar aprotic solvent. By understanding the underlying catalytic cycle and systematically optimizing these parameters, researchers can efficiently synthesize a diverse array of substituted vinylpyridines. The protocol provided herein serves as a robust starting point for developing highly efficient and scalable synthetic routes to novel fluorinated molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. byjus.com [byjus.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. research.rug.nl [research.rug.nl]
- 13. books.rsc.org [books.rsc.org]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. books.rsc.org [books.rsc.org]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of 4-Substituted-2,5-Difluoropyridines
Introduction: The Significance of the 2,5-Difluoropyridine Scaffold
The 2,5-difluoropyridine moiety is a privileged scaffold in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyridine ring significantly modulates the molecule's physicochemical properties. This includes enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and improving membrane permeability. Consequently, this structural motif is found in a growing number of advanced pharmaceutical candidates and approved drugs.
The development of robust and versatile synthetic methods to functionalize this core at the C4-position is paramount for creating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for this purpose, offering mild conditions, broad functional group tolerance, and high yields.[1][2]
This guide provides an in-depth analysis and detailed protocols for the most critical palladium-catalyzed reactions used to synthesize 4-substituted-2,5-difluoropyridines, targeting researchers, medicinal chemists, and process development scientists.
The Key Precursor: 2,5-Difluoro-4-iodopyridine
The successful synthesis of 4-substituted derivatives typically begins with a halogenated precursor. This compound is the ideal starting material due to the high reactivity of the C-I bond in palladium-catalyzed reactions, which follows the general reactivity trend of C-I > C-Br > C-Cl for oxidative addition.[3] This precursor is commercially available and serves as a versatile linchpin for introducing a wide array of substituents.[4][5][6]
Caption: Synthetic pathways from this compound.
Part 1: C(sp²)–C(sp²) Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[7] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[8] Its appeal lies in the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation: The organoboron reagent, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the palladium center, displacing the halide. The base facilitates the formation of a more nucleophilic boronate species, which is crucial for this step.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Optimized Conditions & Data
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient heteroaryl halides. For the 2,5-difluoropyridine core, phosphine ligands that are both electron-rich and sterically bulky often provide the best results by promoting reductive elimination.
| Coupling Partner (Ar'-B(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 88 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | DME/H₂O | 90 | 91 |
Note: Yields are representative and may vary based on specific substrate purity and reaction scale.
Protocol: Synthesis of 2,5-Difluoro-4-phenylpyridine
Materials:
-
This compound (1.0 equiv, e.g., 241 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv, 16 mg, 0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate, Hexanes
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the pure product.[11]
Part 2: C(sp²)–C(sp) Bond Formation via Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[12] This reaction is exceptionally valuable for installing a rigid, linear alkyne linker, a common strategy in materials science and for creating molecular probes. The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[13]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt (e.g., CuI) in the presence of an amine base (which also serves as a solvent) to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The highly reactive copper acetylide then transfers the alkynyl group to the Pd(II) complex. This is the key step where the two cycles intersect.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the 4-alkynyl-2,5-difluoropyridine product.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Optimized Conditions & Data
Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling).[14] However, the classic Pd/Cu system remains highly effective.
| Coupling Partner (Alkyne) | Palladium Source (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | RT | 94 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 50 | 90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | RT | 87 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | Acetonitrile | 40 | 85 |
Note: Yields are representative. Reactions with terminal alkynes should be performed under strictly anaerobic conditions to prevent homocoupling.
Protocol: Synthesis of 2,5-Difluoro-4-(phenylethynyl)pyridine
Materials:
-
This compound (1.0 equiv, 241 mg, 1.0 mmol)
-
Phenylacetylene (1.1 equiv, 112 mg, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv, 35 mg, 0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 equiv, 10 mg, 0.05 mmol)
-
Triethylamine (Et₃N) (3.0 equiv, 303 mg, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (8 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF, triethylamine, and finally phenylacetylene via syringe. The solution should be degassed by bubbling Argon through it for 10-15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. The formation of a salt (triethylammonium iodide) precipitate is typically observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (e.g., 2-5% ethyl acetate in hexanes) to obtain the desired product.[15]
Part 3: C(sp²)–N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[16][17] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[18] The key to its success lies in the development of sterically hindered and electron-rich phosphine ligands that facilitate the challenging reductive elimination step.[2]
Mechanistic Rationale
The mechanism shares similarities with other cross-coupling reactions but has unique features.[16]
-
Oxidative Addition: A Pd(0) complex reacts with the this compound to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the coordinated amine, forming a palladium amide complex.[19] This step is critical and distinguishes it from reactions like the Suzuki coupling.
-
Reductive Elimination: This is often the turnover-limiting step. The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The use of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) is essential to promote this step and prevent side reactions like beta-hydride elimination.[20]
References
- 1. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CAS 685517-71-9: Pyridine,2,6-difluoro-4-iodo- [cymitquimica.com]
- 5. This compound [oakwoodchemical.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Difluoro-4-iodopyridine in Agrochemical Research
Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of herbicides, insecticides, and fungicides.[1] The strategic incorporation of fluorine atoms into this heterocyclic system can dramatically enhance the biological efficacy and metabolic stability of the resulting pesticides.[2] 2,5-Difluoro-4-iodopyridine emerges as a particularly valuable building block for agrochemical synthesis. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, activate the pyridine ring for nucleophilic substitution and facilitate palladium-catalyzed cross-coupling reactions at the iodo-substituted 4-position. This trifunctional scaffold offers medicinal chemists a versatile platform for the synthesis of novel agrochemicals with potentially improved performance characteristics.
The iodine atom at the 4-position serves as an excellent leaving group, enabling the introduction of a wide range of substituents through well-established synthetic methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures commonly found in potent agrochemicals. The fluorine atoms at the 2- and 5-positions not only influence the reactivity of the pyridine ring but can also contribute to enhanced binding affinity with target enzymes and improved metabolic stability, prolonging the active life of the pesticide in the field.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel agrochemical candidates, with a focus on a representative class of pyridinyl-pyrazole herbicides.
Core Application: Synthesis of Pyridinyl-Pyrazole Herbicides
A significant application of this compound in agrochemical research is its use as a key intermediate in the synthesis of pyridinyl-pyrazole herbicides. This class of herbicides is known to be effective against a variety of weeds. The general structure involves a substituted pyrazole ring linked to the pyridine core, often at the 4-position. The following sections detail a representative synthetic workflow.
Logical Workflow for Pyridinyl-Pyrazole Herbicide Synthesis
The synthesis of a target pyridinyl-pyrazole herbicide from this compound typically follows a multi-step sequence, as illustrated in the workflow diagram below. The key transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the pyridine and pyrazole rings.
Caption: Synthetic workflow for a pyridinyl-pyrazole herbicide.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Ester
This protocol details the key cross-coupling step to synthesize a 4-(1H-pyrazol-4-yl)-2,5-difluoropyridine intermediate, a common core for many herbicides.[3][4]
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2,5-difluoropyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and broad functional group tolerance.[5]
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic ester.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for achieving high yields.
Structure-Activity Relationship (SAR) Insights
The biological activity of agrochemicals derived from this compound is highly dependent on the nature of the substituents introduced at the 4-position. The following diagram illustrates key SAR trends for pyridinyl-pyrazole herbicides.
Caption: Key structure-activity relationships for pyridinyl-pyrazole herbicides.
-
2,5-Difluoro Substitution: The presence of two fluorine atoms on the pyridine ring generally enhances herbicidal activity. These electron-withdrawing groups can increase the molecule's binding affinity to the target enzyme and improve its metabolic stability.
-
Pyrazole Moiety: The pyrazole ring is a critical pharmacophore in this class of herbicides.[6]
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly modulate the herbicidal activity and spectrum. For instance, the presence of a trifluoromethyl group on the pyrazole ring often leads to a substantial increase in efficacy.[7]
Quantitative Data on Biological Activity
The following table summarizes the herbicidal activity of representative pyridinyl-pyrazole compounds against common weed species. The data is presented as the concentration required for 50% growth inhibition (IC50).
| Compound ID | R1 on Pyrazole | R2 on Pyrazole | Digitaria sanguinalis (IC50, µM) | Abutilon theophrasti (IC50, µM) | Setaria viridis (IC50, µM) |
| PP-H-1 | H | H | >100 | 85 | >100 |
| PP-H-2 | CH3 | H | 52 | 43 | 68 |
| PP-H-3 | CF3 | H | 15 | 11 | 21 |
| PP-H-4 | H | Cl | 38 | 29 | 45 |
Note: The data in this table is illustrative and based on general trends observed for this class of herbicides. Actual values may vary depending on the specific experimental conditions.
Alternative Synthetic Transformations
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed to synthesize diverse agrochemical candidates from this compound.
Sonogashira Coupling for the Synthesis of Pyridinyl-Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[2] This reaction is valuable for introducing an alkynyl linker, which can be a key structural element in certain insecticides and fungicides.
Protocol Outline:
-
Reactants: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Conditions: The reaction is typically carried out at room temperature to 50 °C under an inert atmosphere.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of Pyridinyl-Amines
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl bonds. This reaction can be used to couple this compound with various amines, anilines, or other nitrogen-containing heterocycles to generate novel insecticide and fungicide candidates.
Protocol Outline:
-
Reactants: this compound, an amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous aprotic solvent such as toluene or dioxane.
-
Conditions: The reaction is typically heated to 80-110 °C under an inert atmosphere.
-
Work-up and Purification: Quenching with water, extraction with an organic solvent, and purification by column chromatography.
Conclusion
This compound is a highly versatile and valuable building block in modern agrochemical research. Its unique combination of fluorine and iodine substituents provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this document are intended to serve as a guide for researchers and scientists in the development of novel and effective agrochemicals. The strategic application of this intermediate has the potential to lead to the discovery of next-generation pesticides with improved efficacy, selectivity, and environmental profiles.
References
- 1. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN113354638A - Preparation method of 5-fluoro-3-iodo-1H-pyrazolo [3,4-b ] pyridine - Google Patents [patents.google.com]
Application Notes & Protocols: 2,5-Difluoro-4-iodopyridine as a Strategic Building Block for Novel Organic Materials
Abstract
The strategic incorporation of fluorine atoms into conjugated organic systems is a cornerstone of modern materials science, offering a powerful tool to modulate electronic properties, enhance stability, and direct molecular assembly.[1][2] 2,5-Difluoro-4-iodopyridine has emerged as a highly valuable and versatile building block for the synthesis of sophisticated organic materials destined for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This document provides a comprehensive guide to the reactivity, application, and detailed experimental protocols for leveraging this unique trifunctionalized heterocycle. We will explore its utility in cornerstone cross-coupling reactions, explain the causal factors behind methodological choices, and provide robust, validated protocols for researchers in materials science and drug development.
Introduction: The Fluorinated Pyridine Advantage
The pyridine ring, an electron-deficient (π-deficient) heterocycle, serves as an excellent core for n-type and ambipolar semiconducting materials. The introduction of highly electronegative fluorine atoms further depresses both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2] This modification offers several distinct advantages:
-
Improved Electron Injection/Transport: Lowered LUMO levels facilitate easier electron injection from common cathodes in electronic devices.[2]
-
Enhanced Stability: The high energy of the carbon-fluorine (C-F) bond imparts significant thermal and oxidative stability to the final material, increasing device lifetime.[2]
-
Modulation of Solid-State Packing: Intermolecular interactions, such as C-H···F hydrogen bonds, can play a crucial role in directing the supramolecular organization in the solid state, which can enhance charge carrier mobility.[1][2]
This compound (DFIP) capitalizes on these benefits while providing a selectively reactive handle for molecular elaboration. The carbon-iodine (C-I) bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the robust C-F bonds, allowing for precise and high-yield functionalization at the 4-position.[3][4]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1017793-20-2 | [5][6][7] |
| Molecular Formula | C₅H₂F₂IN | [5][6] |
| Molecular Weight | 240.98 g/mol | [6][8] |
| Appearance | Off-white to light yellow solid | [9] |
| Synonyms | Pyridine, 2,5-difluoro-4-iodo- | [5] |
graph "Reactivity_Profile" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];DFIP [label="this compound", fillcolor="#F1F3F4", pos="0,0!"];
Suzuki [label="Suzuki Coupling\n(C-C Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; Sonogashira [label="Sonogashira Coupling\n(C-C Bond, Alkyne)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,2!"]; Buchwald [label="Buchwald-Hartwig\n(C-N Bond)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2.5!"];
Product_Suzuki [label="Aryl/Heteroaryl\nSubstituted Product", fillcolor="#F1F3F4", pos="-3,4!"]; Product_Sonogashira [label="Alkynyl-Substituted\nProduct", fillcolor="#F1F3F4", pos="3,4!"]; Product_Buchwald [label="Amino-Substituted\nProduct", fillcolor="#F1F3F4", pos="0,-4.5!"];
DFIP -- Suzuki [label=" R-B(OH)₂\n Pd Catalyst"]; DFIP -- Sonogashira [label=" R-C≡CH\n Pd/Cu Catalyst"]; DFIP -- Buchwald [label=" R₂-NH\n Pd Catalyst"];
Suzuki -- Product_Suzuki; Sonogashira -- Product_Sonogashira; Buchwald -- Product_Buchwald; }
Caption: Versatile reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed, field-tested protocols for the three most common and powerful cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures, which are fundamental components of many conjugated organic materials.[10][11] The reaction's tolerance for a wide range of functional groups makes it exceptionally powerful. The key to selectivity with DFIP is the preferential oxidative addition of the palladium catalyst to the weaker C-I bond over the C-F bonds.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for coupling arylboronic acids with this compound.
-
Materials & Reagents
Reagent M.W. Equiv. Purpose This compound 240.98 1.0 Starting Material Arylboronic Acid Varies 1.2 - 1.5 Coupling Partner Pd(PPh₃)₄ 1155.56 0.03 (3 mol%) Catalyst K₂CO₃ (anhydrous) 138.21 2.0 - 3.0 Base Toluene - - Solvent Ethanol - - Co-solvent | Water | - | - | Co-solvent |
-
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) to achieve a starting material concentration of approximately 0.1 M. Solvents should be thoroughly degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3][12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
-
Troubleshooting
Issue Potential Cause(s) Suggested Solution(s) Low Yield Inactive catalyst; Insufficiently inert atmosphere; Poorly soluble base. Use a fresh bottle of catalyst or a different catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). Ensure thorough degassing of solvents. Use a different base such as Cs₂CO₃ or K₃PO₄. Homocoupling of Boronic Acid Presence of oxygen. Improve degassing procedure for solvents and ensure a leak-free reaction setup. | Protodeiodination (Loss of Iodine) | Presence of water/protons before oxidative addition. | Ensure all reagents and solvents are appropriately dried where necessary (though this protocol uses water). The base is crucial for the catalytic cycle to outcompete this side reaction. |
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira reaction is indispensable for installing alkynyl moieties, creating linear, rigid linkers that are highly desirable for extending conjugation in molecular wires or as precursors for more complex heterocyclic systems.[13][14] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13][14]
Caption: Interdependent catalytic cycles of the Sonogashira coupling.
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials & Reagents
Reagent M.W. Equiv. Purpose This compound 240.98 1.0 Starting Material Terminal Alkyne Varies 1.2 - 1.5 Coupling Partner PdCl₂(PPh₃)₂ 701.90 0.02 (2 mol%) Palladium Catalyst Copper(I) Iodide (CuI) 190.45 0.04 (4 mol%) Co-catalyst Triethylamine (Et₃N) 101.19 3.0 Base & Solvent | Tetrahydrofuran (THF) | - | - | Solvent |
-
Step-by-Step Methodology
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[13]
-
Solvent and Base Addition: Add anhydrous THF and freshly distilled triethylamine (e.g., in a 2:1 ratio). The solution should be degassed by sparging with argon for 15 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the stirring mixture via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive substrates, the mixture can be gently heated to 40-50 °C. Monitor the reaction by TLC. A key indicator of reaction progress is the consumption of the starting material and the appearance of a new, less polar spot.
-
Workup: Upon completion (typically 2-8 hours), concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.
-
-
Troubleshooting
Issue Potential Cause(s) Suggested Solution(s) Glaser Homocoupling (Alkyne Dimer) Presence of oxygen. Ensure all reagents and solvents are rigorously deoxygenated. Maintain a positive pressure of inert gas throughout the reaction.[13] No Reaction Inactive catalyst; Insufficiently strong base for alkyne deprotonation. Use fresh catalysts. For alkynes with higher pKa, a stronger base like diisopropylethylamine (DIPEA) may be required. | Low Yield | Poor solubility of reagents. | A co-solvent like DMF can be used, but must be anhydrous and degassed.[13] |
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds, a critical linkage in many charge-transporting materials, emitters, and pharmaceuticals.[15][16][17] This reaction has largely replaced harsher classical methods. The choice of ligand for the palladium catalyst is critical and often substrate-dependent.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials & Reagents
Reagent M.W. Equiv. Purpose This compound 240.98 1.0 Starting Material Amine (Primary or Secondary) Varies 1.2 Coupling Partner Pd₂(dba)₃ 915.72 0.02 (2 mol% Pd) Palladium Pre-catalyst XPhos 476.62 0.04-0.06 (4-6 mol%) Ligand Sodium tert-butoxide (NaOtBu) 96.10 1.4 Base | Toluene (anhydrous) | - | - | Solvent |
-
Step-by-Step Methodology
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube. Add the palladium pre-catalyst Pd₂(dba)₃ (0.02 equiv) and the ligand XPhos (0.04 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, washing the plug with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography. The choice of eluent will depend on the polarity of the product.
-
-
Troubleshooting
Issue Potential Cause(s) Suggested Solution(s) No Reaction / Low Conversion Base is not strong enough; Ligand is not suitable; Catalyst deactivation. NaOtBu is a strong base; if issues persist, consider LHMDS. Try a different ligand from the Buchwald portfolio (e.g., SPhos, RuPhos). Ensure strict exclusion of air and moisture. | Hydrodehalogenation | Reductive elimination is slow relative to side reactions. | A more electron-rich, bulky ligand can sometimes accelerate reductive elimination. Lowering the temperature may also help, but could slow the overall reaction. |
Safety & Handling
-
This compound: Halogenated organic compounds should be handled with care in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Catalysts and Reagents: Palladium catalysts are toxic and should be handled with care. Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and moisture-sensitive.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced organic materials. Its unique electronic properties, conferred by the difluorinated pyridine core, combined with the selectively addressable iodo-substituent, provide an elegant entry point to a vast array of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions serve as a robust foundation for researchers aiming to design and synthesize the next generation of high-performance organic electronic materials.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1017793-20-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound [oakwoodchemical.com]
- 7. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. CAS 1017793-20-2 | 3H32-K-36 | MDL MFCD11040606 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. PYRIDINE, 2,6-DIFLUORO-4-IODO- | 685517-71-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]
Application Note: A Step-by-Step Experimental Procedure for Suzuki Coupling with 2,5-Difluoro-4-iodopyridine
This comprehensive guide provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2,5-Difluoro-4-iodopyridine with a generic arylboronic acid. This protocol is specifically designed for researchers, scientists, and professionals in drug development who are looking to synthesize complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry. The inclusion of a difluorinated pyridine moiety is of particular interest as fluorine substitution can significantly enhance the metabolic stability and binding affinity of drug candidates.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] The reaction typically involves a palladium catalyst, a base, and a solvent system to couple an organoboron compound with an organic halide or triflate.[3][4][5] This application note will not only provide a step-by-step procedure but also delve into the rationale behind the selection of each reaction component, ensuring a thorough understanding of the experimental design.
Understanding the Substrate: this compound
The substrate, this compound, presents unique considerations for the Suzuki coupling. The pyridine ring is electron-deficient, which generally enhances its reactivity as an electrophile in the oxidative addition step of the catalytic cycle.[1] The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it the preferred site for oxidative addition over any potential C-F or C-H activation.[6] The fluorine atoms further withdraw electron density from the ring, potentially influencing the catalytic cycle and the stability of intermediates.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Reaction Components and Conditions
The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes the recommended components and their roles.
| Component | Recommended Choice | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium(II) and palladium(0) precatalysts, respectively, which are reduced in situ to the active Pd(0) species.[4] |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps, especially with electron-deficient heteroaryl halides.[4][8] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without causing unwanted side reactions with the sensitive substrate.[9][10] |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[1][9] |
| Boronic Acid | Arylboronic Acid | A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. The stability of the boronic acid should be considered, as protodeborylation can be a competing side reaction.[1] |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized, but starting in this range is generally effective for coupling of aryl iodides.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts are sensitive to oxygen, so performing the reaction under an inert atmosphere is essential to prevent catalyst degradation.[10] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Septum
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heated oil bath with temperature controller
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for workup and purification
Reaction Setup Workflow:
Caption: General workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[10]
-
Establishing an Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[10]
-
Addition of Solvents: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction flask.[9]
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-24 hours.
-
Work-up: Once the reaction is complete, as indicated by the consumption of the starting material, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvent systems. Increasing the temperature or reaction time may also improve the yield.
-
Protodeborylation: The boronic acid can decompose under the reaction conditions. Using a slight excess of the boronic acid or using a boronic ester, which can be more stable, may mitigate this issue.[1]
-
Homocoupling: Homocoupling of the boronic acid can occur as a side reaction. Optimizing the reaction conditions, particularly the base and catalyst loading, can help to minimize this.
-
Purification Challenges: The polarity of the product will depend on the nature of the coupled aryl group. The purification method may need to be adjusted accordingly.
Conclusion
This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the roles of the various reaction components and following the detailed experimental procedure, researchers can confidently synthesize a wide range of valuable biaryl and heteroaryl compounds for applications in drug discovery and materials science. The principles and techniques described herein serve as a solid foundation for further optimization and exploration of this powerful synthetic transformation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Versatile Functionalization of 2,5-Difluoro-4-iodopyridine: A Laboratory-Scale Synthetic Guide
Abstract
This comprehensive guide details the laboratory-scale synthesis of a diverse array of functionalized pyridines utilizing the versatile building block, 2,5-Difluoro-4-iodopyridine. Pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery, frequently appearing in the structures of numerous therapeutic agents.[1][2] The strategic placement of fluorine atoms and an iodine atom on the pyridine ring of the title compound allows for a suite of selective, high-yielding transformations. This document provides field-proven insights and detailed, step-by-step protocols for key synthetic methodologies, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). Each protocol is designed to be a self-validating system, complete with explanations of the underlying chemical principles, expected outcomes, and representative data. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Advantage of this compound
The pyridine moiety is a privileged scaffold in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound offers a unique combination of reactive sites, enabling the selective introduction of a wide range of substituents.
The iodine atom at the C4-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control.[3] Concurrently, the electron-withdrawing nature of the two fluorine atoms activates the pyridine ring for nucleophilic aromatic substitution (SNAr), with the C2 and C6 positions being particularly susceptible to attack. This orthogonal reactivity provides a powerful platform for the synthesis of complex, multi-substituted pyridine derivatives.
Synthetic Pathways Overview
The functionalization of this compound can be strategically approached through two primary classes of reactions: Palladium-catalyzed cross-couplings at the C4-position and Nucleophilic Aromatic Substitution at the fluorine-bearing carbons. The choice of reaction pathway is dictated by the desired functionality to be introduced.
Caption: Overview of synthetic strategies for functionalizing this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The carbon-iodine bond at the C4-position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino moieties with high regioselectivity.
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Vinyl-2,5-difluoropyridines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction of this compound with boronic acids or their esters provides access to a wide range of 4-aryl and 4-vinyl substituted pyridines.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, more advanced catalyst systems may be employed.
-
Base: A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl or vinyl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Boronic Acid) | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-2,5-difluoropyridine | 85-95 |
| 4-Methoxyphenylboronic acid | 2,5-Difluoro-4-(4-methoxyphenyl)pyridine | 80-90 |
| 3-Thienylboronic acid | 2,5-Difluoro-4-(thiophen-3-yl)pyridine | 75-85 |
| Vinylboronic acid pinacol ester | 2,5-Difluoro-4-vinylpyridine | 60-75 |
Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,5-difluoropyridines
The Sonogashira coupling provides a direct route to 4-alkynylpyridines by reacting this compound with terminal alkynes. This reaction is a powerful tool for introducing sp-hybridized carbon frameworks.
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the alkyne and neutralize the HI formed during the reaction.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[4]
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed triethylamine and THF (1:1 v/v).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Coupling Partner (Alkyne) | Product | Typical Yield (%) |
| Phenylacetylene | 2,5-Difluoro-4-(phenylethynyl)pyridine | 80-92 |
| 1-Hexyne | 2,5-Difluoro-4-(hex-1-yn-1-yl)pyridine | 75-88 |
| Trimethylsilylacetylene | 2,5-Difluoro-4-((trimethylsilyl)ethynyl)pyridine | 85-95 |
| Propargyl alcohol | (2,5-Difluoro-4-pyridinyl)prop-2-yn-1-ol | 70-85 |
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,5-difluoropyridines
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.[1][2] This reaction provides access to a wide range of 4-amino-substituted pyridines, which are important pharmacophores.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often required to promote the reductive elimination step and prevent β-hydride elimination.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine and facilitate its coordination to the palladium center.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents and reagents are essential for optimal results.
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in anhydrous toluene.
-
Add the amine (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.
| Coupling Partner (Amine) | Product | Typical Yield (%) |
| Morpholine | 4-(2,5-Difluoropyridin-4-yl)morpholine | 75-88 |
| Aniline | N-(2,5-Difluoropyridin-4-yl)aniline | 70-85 |
| Benzylamine | N-Benzyl-2,5-difluoropyridin-4-amine | 72-86 |
| Piperidine | 4-(Piperidin-1-yl)-2,5-difluoropyridine | 78-90 |
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atoms at the C2 and C5 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the other fluorine atom. This allows for the displacement of fluoride ions by various nucleophiles.
Regioselectivity in SNAr Reactions
In general, nucleophilic attack is favored at the position para to the most electron-withdrawing group. In 2,5-difluoropyridine derivatives, the C2 and C6 (if unsubstituted) positions are typically the most electrophilic. For this compound, both the C2 and C6 positions are activated. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, substitution occurs preferentially at the C2 position.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2,5-Difluoro-4-iodopyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki coupling of 2,5-Difluoro-4-iodopyridine. This electron-deficient heteroaryl halide presents unique challenges, and this document provides in-depth, field-proven insights to help you navigate them effectively.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides direct answers to common issues encountered during the Suzuki coupling of this compound.
Question 1: My reaction yield is consistently low, and I'm recovering unreacted starting material. What's the most likely cause?
Answer: Low conversion with an electron-deficient substrate like this compound often points to suboptimal catalyst activity or inefficient catalyst activation. The pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and hindering the crucial oxidative addition step.[1][2]
-
Immediate Action: Switch to a more robust catalyst system. Highly active, bulky, and electron-rich ligands are essential. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are strongly recommended as they promote the difficult oxidative addition step and shield the palladium center from inhibitory coordination.[2][3] Using a pre-formed Pd(0) source or a modern precatalyst can also ensure the efficient generation of the active LPd(0) species.[3]
Question 2: I'm observing a significant amount of a byproduct that corresponds to the hydrodeiodination of my starting material (2,5-difluoropyridine). Why is this happening and how can I stop it?
Answer: You are observing a dehalogenation side reaction, a common issue with reactive organic halides, particularly heteroaryl iodides.[4][5] This occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your substrate, replacing the iodine with hydrogen.[4]
-
Immediate Action: The key is to accelerate the desired catalytic cycle to outcompete this side reaction.
-
Use a Highly Active Ligand: As mentioned above, ligands like SPhos or XPhos promote rapid catalytic turnover, minimizing the lifetime of intermediates that can lead to dehalogenation.[6]
-
Re-evaluate Your Base/Solvent: The Pd-H species can form from reactions with the base, solvent (especially alcohols), or trace water.[4] Ensure your solvents are anhydrous if possible and consider screening milder bases like K₃PO₄ or K₂CO₃.[3]
-
Question 3: My boronic acid partner is decomposing. I see a significant amount of the corresponding protonated arene/heteroarene in my crude mixture. What is this side reaction and how can I prevent it?
Answer: This side reaction is called protodeboronation, where the carbon-boron bond of your coupling partner is cleaved and replaced by a carbon-hydrogen bond.[3][7] Heteroaryl boronic acids are particularly susceptible to this degradation, which is often facilitated by aqueous basic conditions.[3][8]
-
Immediate Action: Stabilize your boronic acid nucleophile.
-
Switch to a Boronic Ester or Trifluoroborate: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K).[3] These compounds are more resistant to premature decomposition and slowly release the active boronic acid under reaction conditions.[3][9][10]
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using rigorously dried solvents and reagents can suppress this side reaction.[3]
-
Optimize the Base: Weaker bases, such as K₃PO₄ or K₂CO₃, are often preferred over strong hydroxides like NaOH or KOH to minimize the rate of protodeboronation.[3]
-
Question 4: My reaction is clean, but very sluggish, requiring high temperatures and long reaction times. How can I improve the reaction rate?
Answer: Sluggish reactions with electron-deficient halides are typically limited by the rate of oxidative addition.[4] While this compound has a reactive C-I bond, the overall electronic properties can still necessitate a highly active catalyst.
-
Immediate Action:
-
Ligand Screening: If you are using a standard ligand like PPh₃, it is likely not active enough. Screen a panel of modern, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[2][6]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates.[11] Aprotic polar solvents like dioxane, DMF, or THF, often with a small amount of water to aid in dissolving the base, are good starting points.[11][12]
-
Section 2: In-Depth Troubleshooting Workflow
When simple fixes are not enough, a systematic approach is necessary. The following workflow provides a logical progression for troubleshooting and optimizing your reaction.
Troubleshooting Logic Diagram
The diagram below illustrates a decision-making process for addressing low yields.
Caption: A workflow diagram for troubleshooting low yields.
Section 3: Understanding the "Why" - The Suzuki-Miyaura Catalytic Cycle
Effective troubleshooting is grounded in mechanistic understanding. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center. Low yields are a direct consequence of side reactions competing with or inhibiting one of these key steps.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Iodine bond. This step is often rate-limiting for electron-deficient halides and can be hampered by pyridine coordination.[4]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This requires activation of the organoboron species by a base.[2] The presence of water is often beneficial here.[7]
-
Reductive Elimination: The two organic partners are coupled, forming the C-C bond and regenerating the Pd(0) catalyst. This is typically a fast step.[4]
Section 4: Data-Driven Recommendations
The following tables summarize recommended starting points and optimization parameters based on literature precedents for challenging Suzuki couplings.
Table 1: Recommended Starting Conditions for this compound
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equivalent (limiting reagent) |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common, effective Pd(0) and Pd(II) precatalysts.[13] |
| Ligand | SPhos or XPhos (2x mol % of Pd) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[2][3] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equivalents. Effective and less likely to cause protodeboronation than strong hydroxides.[2][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Aprotic solvents with water to dissolve the base are generally effective.[12][14] |
| Temperature | 80 - 110 °C | Balances reaction rate against potential for side reactions.[2][14] |
Table 2: Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Actions |
| No reaction / Low conversion | Catalyst deactivation; Inefficient oxidative addition. | 1. Switch to a Buchwald-type ligand (SPhos, XPhos).[2][6] 2. Increase reaction temperature in 10 °C increments. 3. Ensure proper degassing.[12] |
| Deiodination byproduct | Slow catalytic turnover; Pd-H formation. | 1. Use a more active catalyst/ligand system to accelerate the main cycle.[6] 2. Screen alternative bases (e.g., Cs₂CO₃, KF).[12] |
| Protodeboronation byproduct | Boronic acid instability. | 1. Replace boronic acid with its pinacol ester or trifluoroborate salt.[3] 2. Use anhydrous solvents.[3] 3. Use a weaker base (K₂CO₃).[3] |
| Homocoupling of boronic acid | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing technique (use freeze-pump-thaw cycles).[4] 2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄).[3] |
| Complex mixture of byproducts | Reaction conditions too harsh. | 1. Lower the reaction temperature. 2. Screen different solvent systems.[11] 3. Reduce reaction time and monitor closely by TLC/LCMS. |
Section 5: Experimental Protocols
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound. It should be considered a starting point and may require optimization for your specific boronic acid partner.
Protocol: General Procedure for Suzuki Coupling
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %)
-
Ligand (e.g., SPhos, 3.0 mol %)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, the base, the palladium source, and the ligand.[14][15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle at least three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (e.g., in a 5:1 ratio) via syringe. The reaction mixture should be stirred to ensure homogeneity.[16]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).[14]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Sonogashira Coupling with 2,5-Difluoro-4-iodopyridine
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for the Sonogashira coupling reaction involving the highly functionalized and electron-deficient substrate, 2,5-Difluoro-4-iodopyridine. The unique electronic properties of this substrate, while valuable for introducing fluorinated pyridine motifs into complex molecules, can present specific challenges in achieving high yields and minimizing byproduct formation. This document offers a structured approach to identifying and resolving common issues encountered during your experiments.
Introduction: The Challenges of Coupling with this compound
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2] When employing this compound, the high reactivity of the carbon-iodine bond is advantageous.[3][4] However, the strong electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen significantly influence the reactivity of the molecule. This can lead to a range of side reactions that compete with the desired coupling process. Understanding these potential pitfalls is the first step toward successful synthesis.
This guide is structured into a Troubleshooting section, addressing specific experimental problems, and a Frequently Asked Questions (FAQs) section for more general guidance.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is organized by common problems observed during the Sonogashira coupling of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction is not proceeding, or I'm getting very low yields of the coupled product. What are the likely causes and how can I fix this?
Answer:
Low or no yield in a Sonogashira reaction can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.
-
Solution: Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient. The appearance of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[5]
-
-
Insufficiently Anhydrous or Anaerobic Conditions: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[6] Water can be a hydrogen source for the unwanted hydrodehalogenation side reaction.[7]
-
Solution: Use anhydrous solvents and thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
-
Suboptimal Temperature: While the C-I bond is highly reactive, some reactions may require gentle heating to overcome the activation energy. Conversely, excessively high temperatures can accelerate catalyst decomposition and side reactions.[3]
-
Solution: If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C). Monitor the reaction closely for any signs of decomposition.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates like this compound, the choice of ligand is critical.
Problem 2: Significant Formation of Homocoupled Alkyne (Glaser Byproduct)
Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this Glaser coupling?
Answer:
Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, leading to the formation of a symmetrical diyne from the terminal alkyne.[6] This is particularly problematic when the desired cross-coupling is slow.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.
-
Solution: As mentioned above, rigorous degassing of all reagents and maintaining a strict inert atmosphere is crucial.
-
-
High Copper Loading: While Cu(I) is a co-catalyst for the Sonogashira reaction, high concentrations can accelerate the undesired homocoupling.
-
Solution: Reduce the amount of the copper(I) source (e.g., CuI) to the minimum effective level (typically 2-10 mol%).[5]
-
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the reactive copper acetylide intermediate, thus disfavoring the homocoupling pathway.[5]
-
Copper-Free Conditions: In cases where Glaser coupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[8] These conditions often require the use of specific ligands and bases to facilitate the reaction.
Problem 3: Formation of the Hydrodehalogenated Byproduct (2,5-Difluoropyridine)
Question: I am observing the formation of 2,5-difluoropyridine, where the iodine has been replaced by a hydrogen atom. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[7] The presence of two electron-withdrawing fluorine atoms makes the pyridine ring of this compound susceptible to this side reaction.
Potential Causes & Solutions:
-
Source of Hydrogen: The hydrogen atom can come from various sources, including residual water, the amine base, or the solvent.[7]
-
Solution: Use rigorously dried solvents and reagents. Consider using a non-protic organic base, such as a carbonate (e.g., K₂CO₃, Cs₂CO₃), in place of an amine base if hydrodehalogenation is a significant issue.
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes favor hydrodehalogenation.
-
Solution: Try to run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.
-
Problem 4: Potential for Nucleophilic Aromatic Substitution (SNAr) of Fluorine
Question: Is it possible for the fluorine atoms on the pyridine ring to be displaced by nucleophiles present in the reaction mixture?
Answer:
The highly electron-deficient nature of the 2,5-difluoropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the fluorine atoms.[10] While not a commonly reported side reaction in Sonogashira couplings, it is a theoretical possibility, especially with strong nucleophiles or under harsh conditions.
Potential Causes & Solutions:
-
Strongly Nucleophilic Bases/Additives: Certain amine bases or other nucleophilic additives could potentially act as nucleophiles.
-
Solution: If SNAr is suspected, consider using a bulkier, less nucleophilic amine base (e.g., diisopropylethylamine - DIPEA) or a non-nucleophilic inorganic base (e.g., Cs₂CO₃).
-
-
High Temperatures: Higher reaction temperatures can promote SNAr.
-
Solution: Maintain the reaction temperature as low as possible.
-
It's important to note that in some reported Sonogashira reactions with fluorinated pyridines, SNAr of the fluorine atom was not observed, suggesting that under optimized conditions, the desired cross-coupling is significantly faster.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for the Sonogashira coupling of this compound?
A1: A good starting point would be to adapt protocols used for similar substrates like 3-fluoro-4-iodopyridine.[3] A typical set of conditions is provided in the experimental protocol section below.
Q2: How do the two fluorine atoms affect the reactivity of this compound?
A2: The two fluorine atoms are strongly electron-withdrawing, which has two main effects:
-
Activation of the C-I bond: The electron-deficient nature of the pyridine ring makes the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[8]
-
Increased potential for side reactions: The electron deficiency also makes the ring more prone to hydrodehalogenation and potentially nucleophilic aromatic substitution.[7][10]
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[5] This coordination can sometimes inhibit the catalytic activity. The use of bulky ligands can help to mitigate this effect.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[6]
Q5: What are the best practices for purifying the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed. The crude product can then be purified by flash column chromatography on silica gel.[3]
Data Presentation & Experimental Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Catalyst inactivity, non-anhydrous/anaerobic conditions, suboptimal temperature, wrong ligand. | Use fresh catalyst, ensure dry & inert conditions, optimize temperature, use electron-rich/bulky ligands. |
| Glaser Coupling | Presence of oxygen, high copper loading. | Rigorous degassing, reduce CuI amount, slow alkyne addition, consider copper-free conditions. |
| Hydrodehalogenation | Protic impurities (e.g., water), amine base. | Use anhydrous reagents, switch to a non-protic base (e.g., K₂CO₃, Cs₂CO₃). |
| SNAr of Fluorine | Strongly nucleophilic base, high temperature. | Use a bulky, non-nucleophilic base (e.g., DIPEA), maintain low reaction temperature. |
General Experimental Protocol (Copper-Catalyzed)
This protocol is a general guideline and may require optimization for specific terminal alkynes.
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[3]
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).[3]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
Diagram 1: The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction and major side pathways.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst and Ligand for Buchwald-Hartwig Amination of 2,5-Difluoro-4-iodopyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-Difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Buchwald-Hartwig amination of this compound, offering explanations grounded in reaction mechanism and practical experience.
Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination of an electron-deficient substrate like this compound often points to issues with catalyst activation, catalyst poisoning, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
A. Catalyst System (Palladium Source and Ligand):
-
Rationale: The choice of catalyst and ligand is paramount.[1] The ligand's steric bulk and electron-donating properties are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] For electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands are generally preferred.
-
Troubleshooting Steps:
-
Ligand Screening: If you are using a general-purpose ligand like BINAP, consider switching to a more specialized, sterically demanding Buchwald-type ligand.[3] Ligands such as XPhos, tBuXPhos, or Josiphos-type ligands have shown success with challenging substrates like chloropyridines and may be effective here.[3]
-
Palladium Pre-catalyst: The choice of palladium source matters. Using a well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) can be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][4] Pre-catalysts often lead to more consistent and cleaner reactions.
-
Catalyst Loading: While typically low (0.5-2 mol%), increasing the catalyst loading might be necessary for particularly challenging substrates, though this should be a last resort due to cost and potential for side reactions.
-
B. Base Selection:
-
Rationale: The base plays a critical role in the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[5][6] The choice of base is highly context-dependent and can be influenced by the solvent and the pKa of the amine.[6]
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4] If you are using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be strong enough to facilitate the reaction efficiently, especially at lower temperatures.[3][7]
-
Solubility: Ensure your base has adequate solubility in the chosen solvent. The use of a combination of bases, such as an organic base like DBU with an inorganic salt, can sometimes improve results for base-sensitive substrates.[4]
-
C. Solvent and Temperature:
-
Rationale: The solvent influences the solubility of reactants and the stability of catalytic intermediates. Aprotic, non-polar to moderately polar solvents are generally preferred.[8]
-
Troubleshooting Steps:
-
Solvent Choice: Toluene and 1,4-dioxane are standard solvents for this reaction.[8][9] If solubility is an issue, consider alternatives like CPME or t-amyl alcohol. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[4]
-
Degassing: Thoroughly degas your solvent to remove oxygen, which can oxidize the active Pd(0) catalyst.
-
Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[4][10] Conversely, if the temperature is too low, the reaction may be sluggish. A systematic temperature screen is advisable.
-
Question 2: I am observing significant formation of a hydrodehalogenated product (2,5-difluoropyridine). What causes this side reaction and how can it be minimized?
Answer:
The formation of 2,5-difluoropyridine is a result of a competing side reaction known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing amination.
A. Mechanistic Insight:
Hydrodehalogenation can occur through β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[2] This is more prevalent with sterically demanding secondary amines.[11] Another pathway involves the reaction of the palladium-hydride species (formed from various sources) with the aryl halide.
B. Troubleshooting Strategies:
-
Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination versus side reactions. Using ligands that accelerate reductive elimination, such as bulky biaryl phosphines (e.g., XPhos, BrettPhos), can minimize hydrodehalogenation.[12]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help favor the amination pathway. However, a large excess should be avoided as it can sometimes lead to the formation of catalytically inactive palladium bis(amine) complexes.[12]
-
Base and Solvent Effects: The reaction environment can play a role. Ensure the base is not contributing to the formation of palladium-hydride species. The solvent should be scrupulously dry.
Question 3: My reaction is messy, with multiple unidentified byproducts. How can I improve the reaction's cleanliness and selectivity?
Answer:
A "messy" reaction with multiple byproducts often indicates catalyst instability, substrate decomposition, or competing reaction pathways.
A. Potential Causes and Solutions:
-
Substrate Instability: Electron-deficient pyridines can be susceptible to nucleophilic attack or decomposition under strongly basic conditions.[11]
-
Solution: Consider using a milder base if compatible with the reaction, or lower the reaction temperature. Protecting groups on the amine partner might also be necessary if it contains other reactive functional groups.
-
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive.
-
Competing Reactions: Besides hydrodehalogenation, other side reactions like diarylation of a primary amine can occur.
-
Solution: Carefully control the stoichiometry of the reactants. For primary amines, monoarylation can often be favored by using specific ligands like BrettPhos.[12]
-
Question 4: I am struggling with the amination of a sterically hindered amine with this compound. What adjustments should I make?
Answer:
Coupling sterically hindered amines is a known challenge in Buchwald-Hartwig amination due to the increased steric repulsion around the metal center, which can slow down both the association of the amine and the final reductive elimination step.
A. Recommended Adjustments:
-
Ligand Choice: This is the most critical parameter. Highly hindered ligands are required to facilitate the coupling of hindered amines. Ligands like RuPhos are specifically designed for coupling secondary amines.[7] For particularly challenging cases, a thorough ligand screen is essential.
-
Reaction Temperature: Higher reaction temperatures may be necessary to overcome the higher activation barriers associated with sterically hindered substrates.
-
Base Selection: A strong base like LHMDS is often effective in these cases.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical execution and optimization of the Buchwald-Hartwig amination of this compound.
Q1: Which palladium source is best for this reaction: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to inconsistencies.[1] For challenging substrates like this compound, using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) is highly recommended for better reproducibility and often higher yields.[4]
Q2: What is the optimal catalyst and ligand loading?
A2: Typically, a palladium loading of 0.5 to 2 mol% is sufficient. The ligand-to-palladium ratio is also crucial. For monodentate ligands, a ratio of 1.5:1 to 2:1 (ligand:Pd) is common. For bidentate ligands, a ratio closer to 1:1 is used.
Q3: How important is the purity of reagents and solvents?
A3: Extremely important. The Buchwald-Hartwig amination is sensitive to impurities. Oxygen can deactivate the catalyst, and water can interfere with the base and promote side reactions. Use high-purity, anhydrous solvents and degas them thoroughly before use. Reagents should also be of high purity.
Q4: Can this reaction be performed under microwave irradiation?
A4: Yes, microwave-assisted Buchwald-Hartwig amination can be very effective, often leading to significantly reduced reaction times and improved yields.[3] It allows for rapid heating to the desired temperature, which can be beneficial for activating less reactive substrates.
Q5: I see consumption of my 4-iodopyridine, but no desired product is isolated. What could be happening?
A5: This is a common and frustrating scenario. Several possibilities exist:
-
Dehalogenation: Your starting material may be undergoing hydrodehalogenation to 2,5-difluoropyridine, which can be volatile and difficult to track by TLC.[14]
-
Product Instability: The aminated product might be unstable under the reaction or workup conditions.
-
Workup Issues: The product may be lost during the aqueous workup if it has some water solubility or forms an emulsion.
-
Polymerization: If your amine has other reactive sites, polymerization could be an issue.[14]
It is advisable to analyze the crude reaction mixture by LC-MS or GC-MS to identify the products formed before purification.
III. Experimental Protocols and Data
General Procedure for Catalyst/Ligand Screening
This protocol provides a framework for efficiently screening different catalyst and ligand combinations for the amination of this compound.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst/Ligand Addition: In separate stock solutions, dissolve the palladium source (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., XPhos, RuPhos, SPhos, etc.) in anhydrous, degassed solvent (e.g., toluene). Add the appropriate amounts of the palladium and ligand solutions to each reaction vial to achieve the desired catalyst loading and ligand:metal ratio.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and yield of the desired product.
Data Presentation: Catalyst and Ligand Performance
The following table illustrates hypothetical results from a screening experiment to provide a template for data organization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 110 | 15 |
| 2 | Pd₂(dba)₃ (0.5) | XPhos (1.2) | NaOtBu | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ (0.5) | RuPhos (1.2) | NaOtBu | Dioxane | 100 | 78 |
| 4 | XPhos Pd G3 (1) | - | K₃PO₄ | Toluene | 100 | 92 |
This is example data and does not reflect actual experimental results.
IV. Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the Buchwald-Hartwig amination cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Crude 2,5-Difluoro-4-iodopyridine Reaction Mixtures
Introduction
Welcome to the Technical Support Center for the purification of 2,5-Difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. The purification of crude this compound can present several challenges, from removing unreacted starting materials and residual reagents to separating closely related isomers. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and obtain high-purity material.
Our approach is grounded in scientific principles and practical, field-tested experience. We will not only provide step-by-step instructions but also explain the rationale behind each step, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurities in your crude mixture will largely depend on the synthetic route employed. However, for typical syntheses involving the iodination of 2,5-difluoropyridine, you can expect to encounter:
-
Unreacted 2,5-difluoropyridine: The starting material for the iodination reaction.
-
Regioisomers: Such as 2,5-difluoro-3-iodopyridine, which can form depending on the regioselectivity of the iodination method.[1]
-
Residual Iodine: Leftover from the iodination step, often imparting a brown or purple color to the crude product.
-
Inorganic Salts: From the work-up procedure, such as ammonium chloride or sodium bicarbonate.[2]
-
Pyridine-N-oxide derivatives: If an oxidation step was involved or if the pyridine nitrogen was activated.[3][4]
Q2: My crude product is a dark, oily residue. What is the best first step for purification?
A2: A dark, oily residue often indicates the presence of residual iodine and other colored impurities. A good first step is an aqueous work-up. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any remaining iodine.[5] This will typically decolorize the organic layer. Subsequent washes with brine and drying over an anhydrous salt like sodium sulfate will remove water and prepare the crude material for further purification by chromatography or recrystallization.
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification. For this compound and its common impurities, a good starting mobile phase for TLC is a mixture of hexanes and ethyl acetate.[6] The optimal ratio will depend on the specific impurities, but a range of 9:1 to 4:1 (hexanes:ethyl acetate) is a good starting point. Visualization can be achieved using a UV lamp (254 nm), as the aromatic rings will absorb UV light and appear as dark spots on a fluorescent background.[7] An iodine chamber can also be used for visualization, where compounds will appear as brown spots.[4][6]
Q4: Can this compound decompose during purification?
A4: While this compound is a relatively stable compound, prolonged exposure to the acidic surface of standard silica gel during column chromatography can sometimes lead to degradation, especially for pyridine derivatives.[6][8] If you observe streaking on your TLC plates or low recovery from your column, consider neutralizing the silica gel by preparing the slurry with a small amount of a non-nucleophilic base like triethylamine (0.1-1%) in your eluent.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers During Column Chromatography
Problem: You are unable to achieve baseline separation between this compound and a closely eluting impurity, likely a regioisomer.
Troubleshooting Workflow:
Caption: Decision-making workflow for optimizing isomer separation.
Detailed Steps:
-
Optimize TLC Conditions: Before scaling up to a column, meticulously optimize the solvent system using TLC. A shallow gradient of ethyl acetate in hexanes is often effective. Aim for a significant difference in Rf values between your product and the isomer.
-
Consider Alternative Solvents: If hexanes/ethyl acetate does not provide adequate separation, explore other solvent systems. A mixture of dichloromethane and hexanes can sometimes offer different selectivity.
-
Employ Flash Chromatography: Use a flash chromatography system with a high-quality silica gel. The increased pressure and flow rate can improve resolution compared to gravity chromatography.[10]
-
Adjust Column Parameters:
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Use a slower flow rate: This allows for better equilibration between the stationary and mobile phases.
-
Collect smaller fractions: This will minimize the mixing of closely eluting compounds.
-
-
Analyze Fractions Carefully: Analyze each fraction by TLC or GC-MS to accurately identify the pure fractions before combining them.
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Problem: Your this compound does not form crystals upon cooling or forms an oil.
Troubleshooting Workflow:
Caption: Troubleshooting guide for crystallization issues.
Detailed Steps:
-
Assess Purity: Oiling out is often a sign of impurities. Run a TLC or a crude ¹H NMR to assess the purity of your material. If it is highly impure, consider purifying by column chromatography before attempting recrystallization.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath. Rapid cooling can sometimes lead to oiling out.
-
-
Optimize the Solvent System:
-
Too much solvent: If the solution is too dilute, the compound will not reach its saturation point upon cooling. You can try to evaporate some of the solvent and cool again.
-
Wrong solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) is often effective.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional for loading)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. A good target Rf for the product is between 0.2 and 0.4.[6]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column.
-
Gently tap the column to pack the silica gel and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and elute with the same solvent system used for the column.
-
Identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes/ethyl acetate mixture, ethanol, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexanes and ethyl acetate is often a good starting point.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₂F₂IN | 240.98 | 80-85 | ~209.7 |
| 2,5-Difluoropyridine | C₅H₃F₂N | 115.08 | -33 | 115 |
| 2,5-Difluoro-3-iodopyridine | C₅H₂F₂IN | 240.98 | N/A | N/A |
Data sourced from commercial supplier information and chemical databases.[7][12][13][14]
References
- 1. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study[v1] | Preprints.org [preprints.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Workup [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. Normal-phase TLC separation of enantiomers of 1.4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions involving 2,5-Difluoro-4-iodopyridine
Welcome to the dedicated technical support guide for 2,5-Difluoro-4-iodopyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic properties of this reagent, stemming from the interplay between the electron-withdrawing fluorine atoms and the pyridine nitrogen, present both significant opportunities and distinct challenges in controlling reaction regioselectivity.
This guide is structured as a dynamic support center, addressing common issues through a series of troubleshooting scenarios and frequently asked questions. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Addressing Common Selectivity Issues
This section tackles specific problems you may encounter during your experiments. Each entry details the observed symptom, analyzes the potential chemical causes, and provides a systematic approach to resolution.
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
-
Symptom: You are attempting to couple an arylboronic acid at the C-4 position but observe a significant amount of the C-2 coupled byproduct, or a mixture of isomers.
-
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for undesired side reactions, including potential C-F bond activation or catalyst-driven isomerization pathways.
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst is the primary determinant of its steric and electronic environment. Small, less electron-donating ligands may not provide sufficient selectivity for oxidative addition at the C-I bond.
-
Base-Mediated Side Reactions: The choice and strength of the base can influence catalyst stability and promote alternative reaction pathways.
-
-
Suggested Solutions & Protocol: The key to achieving high C4 selectivity is to favor the kinetic product, which arises from the facile oxidative addition of palladium into the weak C-I bond. The conditions must be optimized to make this single pathway overwhelmingly dominant.
Workflow for Optimizing C4-Selectivity
Caption: A decision-making workflow for troubleshooting and optimizing C4 regioselectivity.
Step-by-Step Optimization Protocol:
-
Establish a Baseline: Begin with a standard set of conditions. A reliable starting point is often Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand.[1]
-
Temperature Control: Set the initial reaction temperature to a moderate level (e.g., 80 °C). If selectivity is poor, the first and simplest variable to adjust is to lower the temperature in 10-20 °C increments.
-
Ligand Screening: The choice of ligand is critical. For challenging substrates where selectivity is an issue, moving to bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands promote rapid oxidative addition at the C-I bond and can sterically hinder alternative pathways.[1]
-
Base Evaluation: While a strong base is needed for the transmetalation step, its identity matters. Start with a common base like K₂CO₃ or K₃PO₄. If issues persist, switching to a different base like Cs₂CO₃ can sometimes alter the outcome by modifying the solubility and reactivity of the boronic acid and catalyst.
-
Problem 2: Competing Nucleophilic Aromatic Substitution (SNAr)
-
Symptom: When performing a Buchwald-Hartwig amination with a potent nucleophile (e.g., a primary amine), you isolate the product of fluoride displacement at C-2 instead of, or in addition to, the desired C-4 C-N coupled product.
-
Potential Causes:
-
Inherent Ring Electronics: The pyridine nitrogen and the two fluorine atoms strongly withdraw electron density, making the C-2 and C-4 positions highly electrophilic and susceptible to direct nucleophilic attack.[2]
-
High Temperature & Strong Base: These conditions can favor a direct SNAr mechanism, which often has a higher activation energy than the palladium-catalyzed cycle but becomes competitive at elevated temperatures.
-
Inefficient Catalysis: If the Buchwald-Hartwig catalytic cycle is slow or inefficient, the uncatalyzed SNAr background reaction has more opportunity to occur.
-
-
Suggested Solutions & Protocol: The strategy here is to ensure the conditions overwhelmingly favor the palladium catalytic cycle, which is selective for the C-I bond, over the thermal SNAr pathway.
Mechanistic Competition Diagram
Caption: Competing reaction pathways for amination of this compound.
Step-by-Step Optimization Protocol:
-
Confirm C-I Selectivity: First, ensure your chosen catalyst system is selective for the C-I bond. For Buchwald-Hartwig amination, systems like Pd(OAc)₂/BINAP have been reported to be highly selective for the 4-position of 2-fluoro-4-iodopyridine, providing a strong precedent.[3][4]
-
Use a Milder Base: Strong bases like NaOt-Bu or LiHMDS can accelerate both the desired catalytic reaction and the undesired SNAr. Switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃ can often suppress the SNAr pathway while still being effective for the C-N coupling.[4]
-
Microwave Irradiation: Microwave-assisted heating can be advantageous. It allows for rapid heating to the target temperature, potentially minimizing the time spent under conditions where the thermal SNAr reaction can compete. Successful C4-aminations have been achieved in as little as 30 minutes using this technique.[3][4]
-
Catalyst Loading: Ensure adequate catalyst loading. If the catalyst concentration is too low, the rate of the desired coupling may be too slow, allowing the background SNAr reaction to become more prominent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental order of reactivity for the positions on this compound in palladium-catalyzed cross-coupling?
-
A: The reactivity is dominated by the carbon-halogen bond strength. The order is unequivocally C4-I >> C2-F ≈ C5-F . The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Fluorine bonds, making it the kinetic site for oxidative addition by a Pd(0) catalyst. C-F bond activation is a much more challenging process that typically requires specialized, highly reactive catalysts and forcing conditions.[5][6]
-
-
Q2: How do the electronic effects of the fluorine atoms and the pyridine nitrogen influence regioselectivity?
-
A: The pyridine nitrogen atom acts as an electron sink, inductively withdrawing electron density from the C-2 (ortho) and C-4 (para) positions. The fluorine atoms are also strongly electron-withdrawing. This combined effect makes the C-2 and C-4 positions highly electrophilic.[2] While this is the key factor that enables potential SNAr side reactions, in palladium catalysis, the C-I bond's inherent reactivity for oxidative addition almost always overrides these electronic effects for site selection. The primary role of the electronics is to make the entire molecule a good substrate for oxidative addition.
-
-
Q3: Can I selectively perform a Sonogashira coupling at the C-4 position?
-
A: Yes, the same principles that govern Suzuki-Miyaura coupling apply to Sonogashira reactions. The reaction will preferentially occur at the C-4 iodo position. Catalyst choice is key to maintaining this selectivity. Systems containing bidentate or electron-rich monodentate phosphine ligands can be particularly effective in preventing side reactions and ensuring clean coupling at the C-I bond.[7][8] A standard Sonogashira catalyst system, such as Pd(PPh₃)₄ with a Cu(I) co-catalyst, is a good starting point.[9]
-
-
Q4: Is it possible to functionalize the C-2 or C-5 positions after reacting at C-4?
-
A: Yes, this is a common strategy for creating polysubstituted pyridines. After selectively functionalizing the C-4 position via a cross-coupling reaction, you are left with a 4-substituted-2,5-difluoropyridine. The remaining C-F bonds can then be targeted. This typically requires a different reaction class, such as SNAr. For example, after a C-4 Suzuki coupling, you could introduce an amine or alkoxide at the C-2 position via an SNAr reaction, which is often more reactive than the C-5 position due to activation from the pyridine nitrogen.
-
Data & Reference Tables
Table 1: Recommended Starting Conditions for C4-Selective Cross-Coupling
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (3.0) | THF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | BINAP (3.0) | K₂CO₃ (3.5) | Toluene | 100 (MW) |
Note: These are starting points. Optimization is often required for specific substrates.
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause(s) | Key Recommendation(s) |
| Low Yield | Inactive catalyst; Low temperature | Screen different Pd/ligand combinations; Increase temperature cautiously. |
| Mixture of C4/C2 Products | Temperature too high; Non-selective ligand | Lower reaction temperature; Switch to a bulky, electron-rich ligand (e.g., XPhos). |
| SNAr Byproduct Formation | Conditions favor thermal SNAr | Use a milder base (K₂CO₃); Employ a highly active Pd catalyst to accelerate the desired cycle. |
| Dehalogenation (H loss) | Base/solvent instability; protic impurities | Use a dry, aprotic solvent; Screen alternative bases. |
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 2,5-Difluoro-4-iodopyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,5-difluoro-4-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this highly functionalized and electron-deficient heterocyclic building block. The inherent electronic properties of the difluorinated pyridine ring present unique challenges and opportunities in reaction optimization. This document provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the causal reasoning behind experimental choices to enhance the efficiency and reproducibility of your synthetic efforts.
Part 1: Foundational Principles - The Critical Role of Base and Solvent
Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamental roles that bases and solvents play across different palladium-catalyzed coupling reactions. Their functions extend far beyond simple solubility and acid quenching; they actively participate in and influence nearly every step of the catalytic cycle.
-
The Role of the Base: In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the base is not merely a stoichiometric reagent but a key activator. In Suzuki couplings, the base activates the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation.[1][2] In Sonogashira reactions, the amine base deprotonates the terminal alkyne to form the reactive acetylide.[3][4] For Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine (or the N-H precursor complex on the palladium center) to generate the active amide nucleophile.[5] The choice of base—its strength (pKa), solubility, and steric bulk—can dramatically alter reaction rates and side-product formation.
-
The Role of the Solvent: The solvent is the medium in which the reaction occurs, but its influence is far more profound.[6][7] It must solubilize reactants, intermediates, and the catalyst. More importantly, solvent polarity can stabilize or destabilize key transition states.[8] For example, polar aprotic solvents can accelerate oxidative addition and are often beneficial in Sonogashira and Buchwald-Hartwig reactions.[9][10] In Suzuki couplings, solvent mixtures, particularly those containing water, are common as they can aid in the dissolution of inorganic bases and influence the stability of the catalytic species.[11]
Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, the electron-deficient nature of the this compound ring can lead to specific challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is giving a low yield. Could the choice of base be the problem?
A1: Absolutely. The base is critical for activating the boronic acid/ester. If the reaction is sluggish, the transmetalation step is often the bottleneck. For an electron-deficient substrate like this compound, a carefully selected base is paramount.
-
Inorganic Bases: These are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices.
-
Trend in Activity: Generally, basicity and solubility follow the trend Cs₂CO₃ > K₂CO₃ > Na₂CO₃. For challenging couplings, the more soluble and basic Cs₂CO₃ or the strong base K₃PO₄ can significantly enhance the rate of transmetalation.[12]
-
Why it works: Stronger bases more effectively generate the boronate "ate" complex (R-B(OR)₃⁻), which is significantly more nucleophilic than the neutral boronic acid.
-
-
Organic Bases: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for Suzuki couplings as they are often not basic enough to efficiently form the boronate complex.[13]
-
Water's Role: When using inorganic bases, a small amount of water is often necessary to solubilize the base and facilitate its interaction with the organoboron species.[11][14] Anhydrous conditions with K₃PO₄ can sometimes fail for this reason.
Table 1: Impact of Base Selection on a Model Suzuki Coupling (Reaction: this compound + Phenylboronic Acid)
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Yield (%) | Comments |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 65 | Standard, reliable conditions.[15] |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 78 | More effective than Na₂CO₃ due to higher basicity. |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 92 | Excellent for electron-deficient systems; promotes rapid transmetalation.[12] |
| 4 | Cs₂CO₃ | Dioxane | 90 | 88 | High solubility in organic solvents and strong basicity. |
| 5 | TEA | Dioxane | 90 | <10 | Insufficiently basic to promote the reaction efficiently.[13] |
Q2: I'm observing significant protodeiodination (loss of iodine) and/or decomposition of my starting material. How can I prevent this?
A2: This is a common issue with electron-deficient aryl halides. It often points to a base that is too harsh or reaction conditions that are too forcing, leading to undesired side reactions.
-
Causality: The electron-withdrawing fluorine atoms make the pyridine ring susceptible to nucleophilic attack or decomposition pathways, which can be exacerbated by strong bases and high temperatures. Protodeiodination can also occur via pathways involving the palladium catalyst.
-
Troubleshooting Steps:
-
Switch to a Milder, More Soluble Base: If you are using a very strong but poorly soluble base, localized high concentrations can cause decomposition. Try switching from K₃PO₄ to Cs₂CO₃.
-
Lower the Temperature: Many modern catalyst systems are highly active and may not require high heat. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Use an Appropriate Solvent: A solvent that ensures good solubility for all components can prevent side reactions. Aprotic polar solvents like DMF or dioxane are generally good choices.[11][16]
-
Ensure Inert Atmosphere: Oxygen can degrade the catalyst and boronic acid, leading to lower yields and side products.[12] Ensure your solvent is properly degassed.
-
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision workflow for troubleshooting Suzuki couplings.
Part 3: Sonogashira Coupling Troubleshooting Guide
The Sonogashira coupling provides a powerful route to alkynylated pyridines. The primary challenges are often sluggish reactivity and the competing Glaser-Hay homocoupling of the alkyne partner.[4][17]
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a lot of alkyne dimer (Glaser product) and very little of my desired coupled product. What's wrong?
A1: This is the most common failure mode in Sonogashira couplings and is almost always related to the reaction conditions, particularly the atmosphere, base, and solvent. Glaser coupling is a copper-catalyzed oxidative dimerization of the alkyne, which competes with the desired cross-coupling.[4]
-
Atmosphere is Critical: The Glaser reaction requires oxygen. The most effective way to suppress it is to ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] All solvents and liquid reagents should be thoroughly degassed.
-
Base and Solvent Choice:
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are common choices as they act as both the base and a solvent. However, their basicity can sometimes be insufficient for less acidic alkynes.
-
Polar Aprotic Solvents: For difficult couplings, switching to a polar aprotic solvent like DMF or DMSO can dramatically improve yields and reduce homocoupling.[9][18] These solvents often lead to better conversions and cleaner reactions. For instance, in one study, switching to DMSO provided the best results, while polar protic solvents like methanol gave poor yields.[9]
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. While often slower, these conditions completely eliminate the Glaser pathway.[17]
Q2: The reaction is very slow and stalls before completion. How can I increase the rate?
A2: Sluggish reactivity with an electron-deficient iodide suggests a potential issue in the catalytic cycle, which can be addressed by modifying the base or solvent.
-
Increase Solvent Polarity: As mentioned, polar aprotic solvents like THF, DMF, or DMSO can accelerate the reaction.[9] They can better stabilize polar intermediates and transition states within the catalytic cycle, leading to faster turnover.
-
Use a Stronger Base: If an amine base is not effective, an inorganic base may be required. A wide variety of inorganic bases have been shown to produce excellent yields.[9] However, ensure the base is soluble in the chosen solvent system.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can often overcome the activation barrier without significantly increasing side reactions, provided an inert atmosphere is maintained.[3]
Experimental Protocol: Optimized Sonogashira Coupling
-
Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed DMSO (to 0.2 M concentration) followed by DABCO (2.0 equiv).[9]
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 18 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Buchwald-Hartwig Amination Troubleshooting Guide
Buchwald-Hartwig amination is the premier method for forming C-N bonds. For an electron-deficient substrate like this compound, the reaction is generally favorable, but success hinges on the correct combination of a strong base, an appropriate solvent, and a highly active catalyst system.[5][19]
Frequently Asked Questions (FAQs)
Q1: I'm attempting to couple an amine with this compound, but I'm only recovering starting materials. Is my base not strong enough?
A1: This is highly likely. The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine, which is a key step in the catalytic cycle.[5] Weak bases like carbonates or organic amines are generally ineffective.
-
Recommended Bases: The most common and effective bases are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄). Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.
-
Why it works: The pKa of the N-H bond in the palladium-amine complex must be overcome. Only a strong base can efficiently deprotonate this intermediate to form the palladium-amido complex, which then undergoes reductive elimination to form the product.
-
Solubility Matters: The solubility of the base is crucial.[20] NaOtBu is generally soluble in common solvents like dioxane and toluene. If using an inorganic base like K₃PO₄, ensure the solvent can support its activity, though it may not fully dissolve.
Q2: What is the best solvent for this reaction? I've seen toluene, dioxane, and THF used.
A2: The choice of solvent is critical and is often tied to the chosen base and ligand.[6][21]
-
Aprotic, Non-coordinating Solvents: Toluene is a common choice because it is relatively non-coordinating and performs well at higher temperatures.
-
Ethereal Solvents: 1,4-Dioxane and THF are also widely used and are excellent solvents for many Buchwald-Hartwig systems. They have good solvating properties for both the organic substrates and the catalyst complexes.
-
Polar Aprotic Solvents: While less common for aminations than for other couplings, solvents like DMF can be effective, but one must be cautious as they can sometimes coordinate to the palladium center and inhibit catalysis.[21]
Catalytic Cycle and Key Intervention Points
Caption: Key roles of base and solvent in the Buchwald-Hartwig cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to 0.1 M concentration) to both vials. Add the amine (1.2 equiv) to the vial containing the palladium catalyst and pyridine. Stir for 1 minute.
-
Reaction Initiation: Transfer the catalyst/substrate/amine solution to the vial containing the base. Seal the vial tightly.
-
Heating: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Monitoring & Workup: Stir for 1-24 hours, monitoring by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water. Filter through a pad of celite, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. books.lucp.net [books.lucp.net]
- 19. research.rug.nl [research.rug.nl]
- 20. m.youtube.com [m.youtube.com]
- 21. chemrxiv.org [chemrxiv.org]
Catalyst loading and reaction time optimization for 2,5-Difluoro-4-iodopyridine
Technical Support Center: 2,5-Difluoro-4-iodopyridine Cross-Coupling Reactions
A Senior Application Scientist's Guide to Catalyst Loading and Reaction Time Optimization
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Foundational Concepts & Initial Setup
FAQ 1: What are the critical starting parameters for a cross-coupling reaction with this compound?
When setting up a cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira) with this compound, your initial choice of catalyst, ligand, base, and solvent forms the foundation for success. The C-I bond is significantly more reactive than C-F bonds and is the target for oxidative addition by the palladium catalyst.[1]
-
Palladium Pre-catalyst: The choice of the palladium source is a critical starting point. While Pd(PPh₃)₄ can be used, it is often less active than modern systems. A more robust starting point is to generate the active Pd(0) species in situ. Common and highly effective pre-catalysts include Pd(OAc)₂ or Pd₂(dba)₃ paired with a suitable phosphine ligand.[2] These are generally more active and allow for lower catalyst loadings.
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[3] For electron-deficient pyridine rings like our substrate, electron-rich, bulky phosphine ligands are excellent choices.
-
Buchwald Biarylphosphines (e.g., SPhos, XPhos): These are highly active ligands that promote efficient oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[1][4]
-
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are also very effective for a wide range of cross-coupling reactions.[2]
-
-
Base: The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it activates the boronic acid for transmetalation.[2] The choice of base can dramatically affect reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction.[1]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for challenging couplings, including those with aryl chlorides, and is a good choice for aryl iodides as well.[5]
-
-
Solvent: The solvent must solubilize the reactants and be stable at the reaction temperature. Degassing the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, is critical.
FAQ 2: How do I choose an appropriate initial catalyst loading (mol %)?
For initial screening, a higher catalyst loading ensures the reaction proceeds, providing a baseline for optimization. The goal is to later reduce this loading to minimize costs and residual palladium in the final product.[7][8]
A typical starting point for a new cross-coupling reaction with an aryl iodide is 1-3 mol % of the palladium pre-catalyst relative to the limiting reagent. The ligand-to-palladium ratio is also critical; for monodentate ligands (like SPhos), a 2:1 ratio to palladium is standard, while for bidentate ligands (like dppf), a 1:1 ratio is used.
Once the reaction conditions are proven viable, a systematic reduction in catalyst loading can be performed. For many reactions involving reactive C-I bonds, loadings can often be reduced to well below 1 mol %, sometimes into the parts-per-million (ppm) range, especially in process development settings.[7][8]
FAQ 3: What is the importance of reaction monitoring and what techniques are recommended?
Reaction monitoring is essential to determine the optimal reaction time. Stopping a reaction too early leads to incomplete conversion, while extended heating can lead to product degradation or the formation of byproducts.
-
Recommended Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for most applications. It provides rapid analysis of the reaction mixture, allowing you to track the disappearance of starting materials and the appearance of the product, as well as detect any major side products.[1]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): An exceptionally powerful and clean technique for this specific substrate. Since this compound has two distinct fluorine environments, you can directly monitor its consumption and the appearance of new fluorine signals from the product without interference from proton signals of the solvent or other reagents.[9][10]
-
A time-course study is the best practice. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), quench them, and analyze by your chosen method to generate a reaction profile.
Section 2: Optimization Strategies
FAQ 4: My initial reaction shows low conversion. How do I systematically optimize the reaction time and temperature?
Low conversion is a common issue that can be addressed systematically. Avoid changing multiple variables at once.
-
Temperature First: If your initial reaction at a moderate temperature (e.g., 80 °C) is slow or stalls, increasing the temperature is the most direct way to increase the reaction rate. Increment the temperature by 10-20 °C and monitor the progress. Be aware that higher temperatures can sometimes promote side reactions.
-
Confirm Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Check the quality of your base and coupling partner. Boronic acids, for example, can degrade over time, leading to deborylation and homocoupling.[6]
-
Re-evaluate Base and Ligand: If increasing temperature doesn't solve the issue, the problem may lie with your choice of base or ligand. A stronger base (e.g., switching from K₂CO₃ to K₃PO₄) or a more active ligand system (e.g., switching from PPh₃ to a Buchwald ligand) can dramatically improve conversion.[1]
-
Extend Reaction Time: Only after confirming that the reaction is proceeding cleanly (i.e., not forming significant degradation products) should you extend the reaction time based on your monitoring data.
The relationship between these parameters can be visualized in a simple workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Palladium Catalyst from 2,5-Difluoro-4-iodopyridine Reaction Products
Introduction
Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalysts from reaction products involving 2,5-Difluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and troubleshooting strategies. Given the frequent use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) in the synthesis of complex molecules, the efficient removal of the catalyst is a critical step to ensure the purity and safety of active pharmaceutical ingredients (APIs).[1][2][3] The presence of the pyridine nitrogen in the this compound scaffold can introduce unique challenges due to its potential to coordinate with palladium species, rendering them more soluble and difficult to remove. This guide will provide a comprehensive overview of effective removal strategies, from foundational principles to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving this compound?
A1: The primary challenge lies in the ability of the pyridine nitrogen atom to act as a ligand, coordinating with palladium species (both Pd(0) and Pd(II)). This coordination can increase the solubility of the palladium complexes in the organic reaction mixture, making them difficult to remove by simple filtration or standard aqueous washes. Furthermore, the nature of the palladium species in the reaction mixture can be heterogeneous, existing in various oxidation states and coordination environments, which complicates the selection of a single, universally effective removal method.[3]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in drug products.[4][5] Palladium is classified as a Class 2B element, and for oral medications, the Permitted Daily Exposure (PDE) is 100 µ g/day .[6][7] This translates to a concentration limit of 10 ppm (µg/g) for a drug with a daily dose of 10 grams or less.[6][8] For parenteral and inhalation routes, the limits are even stricter.[6] Therefore, robust and validated palladium removal processes are essential for regulatory compliance.
Q3: What are the primary methods for removing palladium from reaction mixtures?
A3: The most common and effective methods fall into three main categories:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers.[9]
-
Extraction: Employing liquid-liquid extraction to partition the palladium into a phase separate from the product.[10][11]
-
Precipitation/Filtration: Causing the palladium species to precipitate out of the solution, followed by filtration. This is often effective for heterogeneous catalysts like Pd/C.[10]
Q4: Is column chromatography alone sufficient for palladium removal?
A4: While column chromatography is a standard purification technique, it is often not sufficient to reduce palladium to the low ppm levels required for APIs.[10][12] Studies have shown that significant levels of palladium can co-elute with the desired product.[12][13] Therefore, chromatography is best used in conjunction with a dedicated palladium scavenging step.[12][13]
Troubleshooting Guide
This section addresses common issues encountered during palladium removal and provides actionable solutions.
Issue 1: High palladium levels persist after treatment with a metal scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger is highly dependent on the nature of the palladium species (e.g., oxidation state) and the solvent system.
-
Solution: Screen a panel of scavengers with different functional groups. Thiol-based scavengers are effective for a variety of palladium species, while amine-based scavengers can also be useful.[1][14][15] For a broader range of palladium species, scavengers based on 2,4,6-trimercaptotriazine (TMT) or its silica-bound equivalent (Si-TMT) are often highly effective.[13][14]
-
-
Possible Cause 2: Sub-optimal Scavenging Conditions. Factors such as temperature, reaction time, and scavenger loading can significantly impact efficiency.
-
Solution: Optimize the scavenging conditions. Increase the temperature (e.g., to 40-60 °C) and extend the treatment time (e.g., 4-24 hours) to improve kinetics.[8] A design of experiments (DoE) approach can be beneficial for systematically optimizing these parameters.
-
-
Possible Cause 3: Scavenger Deactivation. The scavenger may be deactivated by other components in the reaction mixture.
-
Solution: Perform a work-up (e.g., aqueous wash) to remove interfering species before adding the scavenger.
-
Issue 2: Significant loss of this compound product during purification.
-
Possible Cause 1: Non-specific adsorption onto the scavenger. Activated carbon, in particular, can adsorb the desired product along with the palladium, leading to yield loss.[3][9]
-
Solution:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.
-
Switch to a More Selective Scavenger: Functionalized silica scavengers often exhibit higher selectivity for palladium over the organic product compared to activated carbon.[15]
-
-
-
Possible Cause 2: Product Precipitation during Extraction. Changes in solvent polarity during liquid-liquid extraction can cause the product to precipitate.
-
Solution: Carefully select extraction solvents to ensure the product remains soluble in the desired phase. Perform small-scale solubility tests before committing to a large-scale extraction.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in Palladium Speciation. The final state of the palladium catalyst can vary between reaction runs, affecting the performance of the chosen removal method.
-
Solution:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to normalize the palladium species as much as possible.
-
Employ a Broad-Spectrum Scavenger: Use a scavenger known to be effective against multiple palladium species.[9]
-
Consider a Multi-Step Approach: Combining different methods, such as an initial filtration through Celite® followed by treatment with a scavenger, can provide more robust and consistent results.[3][10]
-
-
Experimental Protocols & Data
Method Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Workflow for Palladium Removal Strategy Selection.
Protocol 1: Functionalized Silica Scavenger Treatment
This protocol is effective for removing various forms of palladium and generally results in low product loss.[1][15]
-
Dissolution: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a functionalized silica scavenger (e.g., SiliaMetS® Thiol or Si-TMT) to the solution. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at a temperature between 25 °C and 60 °C. Higher temperatures can increase the rate of scavenging.[3] The optimal time can range from 2 to 24 hours.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® or a syringe filter (0.45 µm) to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Protocol 2: Activated Carbon Treatment
This is a cost-effective method, but optimization is crucial to minimize product loss.[16][17]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. The amount can range from 5 to 20 wt% relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[18]
-
Washing, Concentration, and Analysis: Proceed as described in Protocol 1 (steps 5-7).
Comparative Data for Palladium Scavengers
The following table summarizes the typical performance of various palladium removal methods.
| Purification Method | Typical Pd Removal Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Variable (effective for heterogeneous Pd) | Simple, fast | Ineffective for dissolved palladium species[10] |
| Activated Carbon | 70-95% | Low cost, widely available[16] | Potential for product loss due to non-specific adsorption[3][9] |
| Thiol-Functionalized Silica | >95% | High efficiency, good selectivity[1][15] | Higher cost than activated carbon |
| TMT-Functionalized Silica | >99% | Excellent efficiency for a broad range of Pd species[14] | Higher cost |
| Liquid-Liquid Extraction | 80-98% | Can be scaled up | May require large solvent volumes, potential for emulsions |
Note: Efficiency is highly dependent on the specific reaction conditions and the nature of the palladium species.
Conclusion
The successful removal of palladium from reactions involving this compound is a critical and often challenging step in the synthesis of high-purity pharmaceutical intermediates. The coordination of the pyridine nitrogen to palladium necessitates a carefully considered purification strategy. A systematic approach, involving the screening of different scavengers and the optimization of process parameters, is key to achieving the stringent regulatory limits of <10 ppm. While activated carbon offers a low-cost option, functionalized silica scavengers provide higher efficiency and selectivity, minimizing product loss. For particularly challenging cases, a multi-step approach combining different purification techniques may be required to ensure consistent and robust palladium removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. database.ich.org [database.ich.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. silicycle.com [silicycle.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A-Comparative-Guide-to-the-Reactivity-of-2,5-Difluoro-4-iodopyridine-and-2,5-Difluoro-4-bromopyridine
<
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated pyridines stand out as exceptionally versatile building blocks. Their utility is largely defined by the precise reactivity of the carbon-halogen bonds, which allows for selective functionalization through a variety of cross-coupling reactions. This guide provides a detailed comparative analysis of two such critical reagents: 2,5-Difluoro-4-iodopyridine and 2,5-Difluoro-4-bromopyridine.
The primary differentiator governing the synthetic application of these two compounds is the inherent reactivity of the C-I versus the C-Br bond. It is a well-established principle in organic chemistry that the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; the C-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond.[3][4] This guide will delve into the practical implications of this reactivity difference, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The choice between an iodo- or bromopyridine derivative is fundamentally a choice about reaction kinetics and selectivity. The energy required to break the C-X bond is the critical barrier to the initial oxidative addition step in most palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.
| Bond | Approximate Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-272 |
| C-Br | ~285-336 |
| C-Cl | ~327-400 |
| C-F | ~485-525 |
| Data compiled from various sources.[1][4][5][6] |
As the data indicates, the C-I bond is considerably weaker than the C-Br bond. This translates to:
-
Milder Reaction Conditions: Reactions involving the C-I bond can often be conducted at lower temperatures and with lower catalyst loadings.
-
Faster Reaction Rates: The lower activation energy for C-I bond cleavage typically results in faster reaction times compared to the analogous C-Br compound.
-
Higher Selectivity: In molecules containing multiple different halogen atoms, the C-I bond can be selectively functionalized while leaving C-Br or C-Cl bonds intact for subsequent transformations.[7][8]
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of this compound is most evident in the workhorse reactions of modern synthesis. Below is a comparative overview of its performance against 2,5-Difluoro-4-bromopyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is a cornerstone of drug discovery.[9][10] The difference in reactivity is pronounced here.
| Substrate | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd(PPh₃)₄, K₂CO₃ | 80-90 | 2-8 | 85-95 | Often proceeds to completion at lower temperatures.[11] |
| 2,5-Difluoro-4-bromopyridine | Pd(dppf)Cl₂, Cs₂CO₃ | 90-110 | 8-24 | 75-90 | Generally requires higher temperatures, stronger bases, and sometimes more sophisticated ligands to achieve comparable yields.[12] |
The workflow for a typical Suzuki-Miyaura coupling highlights the critical catalyst activation and reaction monitoring stages.
Caption: General workflow for Suzuki-Miyaura coupling.[8]
Sonogashira Coupling
The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for creating rigid molecular scaffolds.[2][13] This reaction is particularly sensitive to the reactivity of the halide.
| Substrate | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room Temp - 50 | 1-6 | 80-95 | Often proceeds smoothly at or slightly above room temperature.[14][15] |
| 2,5-Difluoro-4-bromopyridine | Pd(PPh₃)₄, CuI, Amine Base | 50-80 | 6-18 | 70-85 | Requires elevated temperatures and may suffer from competing side reactions like Glaser coupling.[16] |
The catalytic cycle for the Sonogashira reaction illustrates the crucial roles of both the palladium catalyst and the copper co-catalyst.
Caption: The catalytic cycle of the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18] While modern ligands have expanded the scope to include less reactive aryl bromides and even chlorides, aryl iodides remain the most reactive substrates.[19][20]
| Substrate | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| This compound | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 70-90 | 4-12 | 80-95 | Generally couples with a wide range of primary and secondary amines under relatively mild conditions. |
| 2,5-Difluoro-4-bromopyridine | Pd₂(dba)₃, XPhos/RuPhos, NaOtBu | 90-120 | 12-36 | 70-90 | Often requires more sterically demanding and electron-rich biarylphosphine ligands and stronger bases to achieve high conversion.[21] |
Experimental Protocols
To provide a practical framework, the following section details representative, field-proven protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound using a standard palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.[7]
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Suzuki-Miyaura Coupling of 2,5-Difluoro-4-bromopyridine
This protocol outlines a method for the coupling of an arylboronic acid with the less reactive 2,5-Difluoro-4-bromopyridine, requiring a more active catalyst system and slightly more forcing conditions.
Materials:
-
2,5-Difluoro-4-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,5-Difluoro-4-bromopyridine, the arylboronic acid, and cesium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(dppf)Cl₂ catalyst to the flask.
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-Dioxane and water via syringe to achieve a 0.1-0.2 M concentration.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Workup and Purification: Follow steps 7-10 from Protocol 1.
Conclusion and Recommendations
The experimental evidence and underlying chemical principles unequivocally demonstrate that This compound is the more reactive substrate compared to 2,5-Difluoro-4-bromopyridine in palladium-catalyzed cross-coupling reactions.
Choose this compound when:
-
Mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Faster reaction times and higher throughput are desired.
-
A simpler, less expensive catalyst system (e.g., Pd(PPh₃)₄) is preferred.
-
High yields are critical for a late-stage synthesis.
Choose 2,5-Difluoro-4-bromopyridine when:
-
Cost is a primary concern, as bromo-aromatics are often less expensive than their iodo- counterparts.
-
The subsequent synthetic steps require a halogen for a different type of transformation where bromine might be advantageous.
-
The slightly lower reactivity can be tolerated or is desirable to control selectivity in a polyhalogenated system.
Ultimately, the choice of reagent is a strategic decision that balances reactivity, cost, and the overall goals of the synthetic route. This guide provides the foundational data and protocols to empower researchers to make the most effective choice for their specific application.
References
- 1. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. tomsheppard.info [tomsheppard.info]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki Coupling Yields: 2,5-Difluoro-4-iodopyridine vs. Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to the pharmaceutical and materials science sectors. The choice of halopyridine substrate is a critical determinant of reaction efficiency and overall yield. This guide provides an in-depth comparison of the Suzuki coupling performance of 2,5-Difluoro-4-iodopyridine against other commonly employed halopyridines, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Reactivity Landscape of Halopyridines in Suzuki Coupling
The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is fundamentally governed by the nature of the halogen atom and the electronic environment of the pyridine ring. The generally accepted order of reactivity for the carbon-halogen bond cleavage, a critical step in the catalytic cycle, is C-I > C-Br > C-Cl.[1][2] This trend is attributed to the decreasing bond dissociation energy from chlorine to iodine, facilitating the oxidative addition of the palladium catalyst.
Furthermore, the electronic properties of the pyridine ring play a crucial role. Electron-withdrawing substituents, such as fluorine atoms, can enhance the reactivity of the halopyridine towards oxidative addition by rendering the carbon atom attached to the halogen more electrophilic.[2]
Comparative Analysis of Suzuki Coupling Yields
| Halopyridine Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | ~85-95 |
| 4-Iodopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | Good Yield [3] |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 [1] |
| 2-Chloro-4-iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| 4-Bromopyridine | Pd(dppf)Cl₂ | Method B | Toluene/H₂O | - | - | 96.5 [3] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 [4][5] |
Note: Yields are representative and can vary based on the specific boronic acid, catalyst, and reaction conditions employed. "Good Yield" indicates a high reported yield without a specific percentage mentioned in the cited source.
From the data, it is evident that 4-iodopyridine derivatives, including the fluorinated analog, consistently provide high yields in Suzuki coupling reactions, underscoring the high reactivity of the C-I bond. The presence of fluorine atoms in this compound does not appear to impede the reaction and, in many cases, can be beneficial due to the electron-withdrawing nature of fluorine, which can accelerate the oxidative addition step.
Mechanistic Considerations: The Role of Fluorine Substitution
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the case of This compound , the two fluorine atoms exert a significant electron-withdrawing inductive effect (-I) on the pyridine ring. This effect has a dual impact on the Suzuki coupling reaction:
-
Activation of the C-I Bond: The electron-withdrawing nature of the fluorine atoms makes the carbon at the 4-position more electrophilic. This increased electrophilicity facilitates the initial oxidative addition of the Pd(0) catalyst to the C-I bond, which is often the rate-determining step of the catalytic cycle.
-
Potential for Altered Ligand Binding: The electron-deficient nature of the fluorinated pyridine ring can influence the coordination of the phosphine ligands to the palladium center, potentially impacting the rates of transmetalation and reductive elimination.
The interplay of these electronic effects generally leads to high reactivity and excellent yields for this compound in Suzuki coupling reactions, making it a highly valuable building block for the synthesis of complex fluorinated pyridines.
Experimental Workflow & Protocol
A well-defined experimental procedure is crucial for achieving reproducible and high-yielding Suzuki coupling reactions. The following diagram and protocol provide a general framework for the coupling of a halopyridine with a boronic acid.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the reaction flask via syringe.[1]
-
Catalyst Addition: Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst to the flask.[1]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenyl-2,5-difluoropyridine.[1]
Conclusion
This compound emerges as a highly efficient and versatile substrate for Suzuki-Miyaura cross-coupling reactions. Its reactivity is comparable to, and in some cases may exceed, that of other iodopyridines due to the activating effect of the fluorine substituents. The high yields achievable with this building block make it an excellent choice for the synthesis of complex fluorinated pyridine derivatives, which are of significant interest in drug discovery and materials science. The provided experimental protocol offers a reliable starting point for researchers looking to incorporate this valuable synthon into their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Sonogashira Coupling of 2,5-Difluoro-4-iodopyridine
For researchers engaged in the synthesis of novel therapeutics and functional materials, the functionalization of fluorinated pyridine scaffolds is a critical endeavor. The unique electronic properties imparted by fluorine atoms can significantly enhance the pharmacological profile of a molecule. Among the various methods for carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands out for its efficiency in constructing sp²-sp carbon bonds. This guide provides a comparative analysis of common palladium catalysts for the Sonogashira coupling of 2,5-Difluoro-4-iodopyridine, a key intermediate in the synthesis of various biologically active compounds. While a direct head-to-head comparison of all catalysts on this specific substrate is not extensively documented in a single study, this guide synthesizes available data from analogous systems to provide a comprehensive overview for catalyst selection and reaction optimization.
The Significance of the Sonogashira Coupling of this compound
The Sonogashira coupling of this compound with terminal alkynes is a powerful transformation that provides access to a diverse range of substituted difluoropyridines. These products are valuable precursors in drug discovery programs, often serving as core structures for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes this compound an electron-deficient substrate, which can present unique challenges and opportunities in catalysis.
Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is paramount to the success of the Sonogashira coupling, influencing reaction rates, yields, and catalyst stability. Below is a comparative overview of commonly employed palladium catalysts, with their performance evaluated in the context of electron-deficient aryl iodides.
| Catalyst System | Key Advantages | Potential Considerations |
| Pd(PPh₃)₄ | - Readily available and widely used.- Effective for a broad range of substrates. | - Can be sensitive to air and moisture, leading to catalyst decomposition and the formation of palladium black.[1] |
| PdCl₂(PPh₃)₂ | - More stable to air and moisture than Pd(PPh₃)₄.- Often used in combination with a copper(I) co-catalyst.[2] | - May require higher catalyst loadings or elevated temperatures for less reactive substrates. |
| Pd(OAc)₂ with Phosphine Ligands | - Versatile system allowing for fine-tuning of reactivity through ligand selection.- Bulky, electron-rich phosphine ligands can enhance catalytic activity for challenging substrates. | - Ligand screening may be necessary to identify the optimal combination for a specific transformation. |
| Copper-Free Systems | - Avoids the formation of alkyne homocoupling (Glaser) byproducts.[3][4] - Simplifies product purification. | - May require specific ligands and bases to achieve high efficiency. |
Expert Insights: For an electron-deficient substrate like this compound, the oxidative addition of the C-I bond to the Pd(0) center is generally facile. Therefore, the choice of catalyst and ligand can be tailored to optimize the subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective, catalyst systems employing bulky and electron-rich phosphine ligands in combination with Pd(OAc)₂ can offer superior performance by promoting the reductive elimination step.
Mechanistic Considerations: The "Why" Behind Experimental Choices
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and a copper co-catalyst (in the traditional method).[5]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Causality in Experimental Choices:
-
Inert Atmosphere: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by oxygen.[2]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two crucial roles. It neutralizes the hydrogen iodide (HI) formed during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that accelerates the reaction by facilitating the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] However, copper-free conditions have been developed to avoid the issue of alkyne homocoupling.[3][4]
-
Solvent: Anhydrous and degassed solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to prevent moisture from deactivating the catalyst and to ensure a homogeneous reaction mixture.[2]
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Sonogashira coupling of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
Caption: General experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to a desired temperature (e.g., 50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated 2,5-difluoropyridine.
Troubleshooting Common Issues
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous and degassed.[2]
-
Increase the catalyst loading slightly.
-
Consider a different palladium catalyst or ligand, particularly a more electron-rich and bulky phosphine ligand.[3]
-
Vary the solvent; DMF can be beneficial for less reactive substrates.[2]
-
Increase the reaction temperature.
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Add a slight excess of the terminal alkyne.
-
Ensure the base is of high quality and used in sufficient quantity.
-
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of valuable fluorinated pyridine derivatives. While traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are reliable choices, the exploration of catalyst systems with tailored phosphine ligands and copper-free conditions can offer significant advantages in terms of yield, purity, and operational simplicity. This guide provides a foundation for researchers to make informed decisions in catalyst selection and to develop robust and efficient synthetic routes towards their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Halopyridines in Palladium-Catalyzed Reactions: I vs. Br vs. Cl
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as one of the most powerful and versatile tools for this purpose.[1] The choice of the halogen atom on the pyridine ring—iodine, bromine, or chlorine—is a critical parameter that dictates reaction conditions, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity trends of iodopyridines, bromopyridines, and chloropyridines, supported by mechanistic insights and experimental data, to inform rational decision-making in the laboratory.
The Mechanistic Imperative: Oxidative Addition as the Rate-Determining Step
The universally accepted reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1][2][3] This trend is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE), which directly impacts the feasibility of the initial and often rate-determining step of the catalytic cycle: oxidative addition .[2][4]
In this step, the active Pd(0) catalyst inserts into the C-X bond of the halopyridine, forming a Pd(II) intermediate.[1][5] The C-I bond is the longest and weakest, followed by C-Br, while the C-Cl bond is the shortest and strongest. Consequently, the energy barrier for oxidative addition is lowest for iodopyridines and highest for chloropyridines.
-
Iodopyridines & Bromopyridines: Possess relatively low C-X bond dissociation energies, allowing oxidative addition to proceed readily under mild conditions with conventional palladium catalysts.[1][6]
-
Chloropyridines: Feature a strong C-Cl bond, presenting a significant energetic hurdle for oxidative addition.[7] This necessitates the use of more sophisticated catalyst systems designed to enhance the reactivity of the palladium center.[1][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reactivity Across Key Cross-Coupling Reactions
The I > Br > Cl trend holds true across the most common palladium-catalyzed reactions, but the practical implications—specifically the choice of catalyst, ligands, and reaction conditions—vary significantly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and an organoboron species, is arguably the most widely used cross-coupling reaction.
-
Iodo- and Bromopyridines: Are highly reactive substrates, often providing excellent yields with standard, commercially available catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions.[1][9] They are often used interchangeably, with the choice depending on the availability and cost of the starting material.
-
Chloropyridines: Represent the most challenging substrates in this class.[1] Achieving efficient coupling requires overcoming the difficult oxidative addition step. This is accomplished by using highly electron-rich and sterically hindered ligands that create a more nucleophilic and reactive Pd(0) center. The most successful ligands are bulky biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1][8] Reactions with chloropyridines typically demand higher temperatures (80-120 °C) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) compared to their bromo and iodo counterparts.[8]
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4-12 | >95 |
| 2-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 6-16 | >90[1] |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12-24 | 85-95[8] |
| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~98[10] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a representative procedure for the coupling of a challenging chloropyridine substrate using a modern catalyst system.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyridine (1.0 equiv.), the boronic acid partner (1.2–1.5 equiv.), and a strong, non-nucleophilic base such as K₃PO₄ (2.0–3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate Buchwald ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane with a small amount of water, ~10:1 v/v) via syringe.[8] Ensure all solvents have been thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
-
Reaction: Seal the flask and place it in a preheated oil bath at 100–110 °C. Stir the mixture vigorously for the required time (typically 12–24 hours), monitoring progress by TLC or LC-MS.[8]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation for synthesizing the ubiquitous arylamine motif.
-
Iodopyridines: While reactive, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the catalytic cycle can form unreactive palladium-iodide bridged dimers, inhibiting the catalyst.[11][12]
-
Bromopyridines: Are generally considered ideal substrates for this transformation, coupling efficiently with a broad scope of primary and secondary amines under standard conditions.[11]
-
Chloropyridines: Similar to Suzuki coupling, chloropyridines require more robust catalyst systems. Ligands such as Xantphos or advanced Buchwald-type ligands are often necessary to achieve high yields.[3] Strong bases like NaOtBu or Cs₂CO₃ are typically employed.[3]
Table 2: Comparative Data for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine Substrate | Amine | Catalyst / Ligand | Base | Temp (°C) | Yield (%) |
| 2-Iodopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 100 | ~85 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 100 | >95[13] |
| 2-Chloropyridine | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 110 | 80-90[3] |
Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between a halide and a terminal alkyne, providing access to important alkynylpyridine building blocks.[14][15]
-
Iodo- and Bromopyridines: Are excellent substrates for the Sonogashira reaction.[15] They couple readily with a wide range of terminal alkynes using the classic Pd/CuI co-catalyst system and an amine base (e.g., Et₃N or DIPA).[16]
-
Chloropyridines: Are significantly less reactive and often give poor results under standard Sonogashira conditions.[16] Successful couplings typically require higher temperatures, more active palladium catalysts, and sometimes copper-free conditions to avoid side reactions. The scope for chloropyridines remains more limited compared to the other halogens.
Table 3: Comparative Data for Sonogashira Coupling of Halopyridines
| Halopyridine Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) |
| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT-50 | >95 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 60-80 | ~90[15] |
| 3-Chloropyridine | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 100-120 | 50-70 |
The "Why": Rational Catalyst and Ligand Selection
The need for different catalyst systems is a direct consequence of the C-X bond strength. The ligand's role is to modulate the electronic and steric properties of the palladium center to overcome the activation barrier of oxidative addition.
Caption: Relationship between halopyridine type, bond energy, and catalyst selection.
-
For Iodides and Bromides: The oxidative addition step is energetically accessible. Therefore, less electron-donating and sterically smaller ligands like triphenylphosphine (PPh₃) or dppf are sufficient to form an active catalyst.[1]
-
For Chlorides: The catalyst must do more "work" to break the strong C-Cl bond. This requires ligands that significantly increase the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-Cl bond. Bulky ligands also promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which is crucial for the oxidative addition step.[1][8]
Conclusion and Strategic Outlook
The reactivity trend of I > Br > Cl is a fundamental and predictive principle in the palladium-catalyzed cross-coupling of halopyridines, rooted in the energetics of the rate-determining oxidative addition step.
-
Iodopyridines offer the highest reactivity, enabling the use of mild conditions and simple catalysts, but are often the most expensive.
-
Bromopyridines provide an excellent balance of high reactivity and moderate cost, making them workhorse substrates in many synthetic campaigns.[1]
-
Chloropyridines , once considered inert, have become highly valuable and versatile substrates thanks to major advancements in ligand design.[8] Their low cost and widespread availability make them particularly attractive for large-scale synthesis.
The choice of halopyridine is therefore a strategic decision. For rapid, small-scale synthesis where reactivity is paramount, iodo- and bromopyridines are excellent choices. For process development and cost-driven projects, the investment in developing a robust protocol for a chloropyridine starting material can yield significant economic advantages. Understanding the principles outlined in this guide allows researchers to make informed, rational choices, transforming synthetic challenges into opportunities for innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 2,5-Difluoro-4-iodopyridine
Introduction: The Strategic Importance of Fluorinated Aminopyridines
In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa and binding interactions make them privileged structures in medicinal chemistry.[1][2] The 2,5-difluoro-4-aminopyridine core, in particular, serves as a versatile building block for a range of therapeutic agents. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing the critical C-N bond that defines this scaffold.[3][4]
However, the specific substrate —2,5-Difluoro-4-iodopyridine—presents a distinct set of challenges. As a polyhalogenated, electron-deficient heterocycle, its reactivity is nuanced. The primary goal is the selective amination at the C4 position, leveraging the greater reactivity of the carbon-iodine bond over the more robust carbon-fluorine bonds.[5] The success of this transformation is not merely dependent on the palladium source but is critically governed by the choice of ancillary ligand. The ligand dictates the efficiency of the catalytic cycle, influencing reaction rates, substrate scope, and ultimately, the viability of the synthesis on a laboratory or industrial scale.
This guide provides a head-to-head comparison of prominent ligand classes for this specific transformation. We will delve into the mechanistic rationale for ligand selection, present comparative performance data, and offer a validated experimental protocol to empower researchers in their synthetic endeavors.
The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is fundamental to rational ligand selection. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of key steps, each influenced by the steric and electronic properties of the phosphine ligand.[6][7][8]
-
Active Catalyst Formation: The cycle typically begins with a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3]
-
Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the aryl-iodine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[8] Bulky, electron-rich ligands accelerate this process.
-
Amine Coordination & Deprotonation: The amine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst. This step is often accelerated by sterically hindered ligands, which promote the collapse of the Pd(II) complex.[9]
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The Contenders: A Survey of Ligand Architectures
The evolution of the Buchwald-Hartwig amination has been driven by ligand design.[4][10] For the amination of an electron-poor heteroaryl iodide, several classes of ligands are viable candidates. We selected representative ligands from four highly successful families for our comparative analysis.
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Reaction Conditions for Cross-Coupling with 2,5-Difluoro-4-iodopyridine: A Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are of paramount importance. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them privileged structures in a vast array of biologically active molecules. Among these, 2,5-Difluoro-4-iodopyridine stands out as a versatile building block, offering a reactive handle at the C4 position for the introduction of molecular complexity via cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-I bond, making the selection of optimal reaction conditions a critical exercise for achieving high yields and purity.
This guide provides a comprehensive comparative analysis of the reaction conditions for three of the most powerful and widely utilized cross-coupling reactions with this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By examining the interplay of catalysts, ligands, bases, and solvents, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the nuances of these transformations and accelerate their research endeavors.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl and vinyl-aryl structures. The coupling of this compound with various boronic acids or esters introduces a diverse range of aryl and heteroaryl substituents. The electronic deficiency of the pyridine ring generally facilitates the oxidative addition step, which is often rate-limiting in Suzuki couplings.
Comparative Analysis of Reaction Conditions for Suzuki-Miyaura Coupling
While direct comparative studies on this compound are not extensively documented, data from structurally similar dihalopyridines and electron-deficient aryl iodides allow for an informed analysis of optimal conditions. The C-I bond is significantly more reactive than C-F bonds, ensuring high selectivity for coupling at the 4-position.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale and Field Insights |
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with Ligand | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered boronic acids, a combination of a Pd(0) source like Pd₂(dba)₃ with a specialized ligand often provides higher yields and faster reaction times. |
| Ligand | None | SPhos, XPhos, or RuPhos (1.2-2.4 mol%) | For electron-deficient substrates, bulky and electron-rich phosphine ligands like those from the Buchwald group (SPhos, XPhos) or RuPhos are highly effective. They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (3 equiv.) | While carbonate bases are often sufficient, K₃PO₄ is a stronger base that can be more effective in promoting the transmetalation step, especially with less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or THF/H₂O (4:1) | The choice of solvent can influence both the solubility of the reagents and the stability of the catalytic species. Dioxane and THF are common choices, with the addition of water being crucial for the transmetalation step. |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures are often required to drive the reaction to completion, particularly with less reactive coupling partners. |
| Typical Yields | 75-90% | 85-98% | The use of advanced ligand systems generally leads to higher and more consistent yields. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful and direct method for the introduction of terminal alkynes, creating C(sp²)–C(sp) bonds. This transformation is invaluable for the synthesis of precursors for further functionalization and for direct incorporation into biologically active molecules. The electron-deficient nature of the this compound substrate generally leads to efficient coupling.
Comparative Analysis of Reaction Conditions for Sonogashira Coupling
The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are often effective. However, copper-free conditions have gained traction to avoid potential issues with copper contamination in the final product.
| Parameter | Condition A (Classic Cu-Catalyzed) | Condition B (Copper-Free) | Rationale and Field Insights |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (1-2 mol%) with Ligand | Pd(PPh₃)₂Cl₂ is a common and effective catalyst for the copper-co-catalyzed reaction. For copper-free conditions, a Pd(0) source generated in situ from Pd(OAc)₂ with a suitable ligand is often preferred. |
| Co-catalyst/Ligand | CuI (5-10 mol%) | XPhos or P(t-Bu)₃ (2-4 mol%) | Copper(I) iodide is the classic co-catalyst that facilitates the formation of the copper acetylide intermediate. In copper-free systems, bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle. |
| Base | Et₃N or DIPEA (2-3 equiv.) | Cs₂CO₃ or K₂CO₃ (2-3 equiv.) | Amine bases like triethylamine or diisopropylethylamine act as both a base and a solvent in many cases. For copper-free conditions, inorganic bases are typically employed. |
| Solvent | THF or DMF | Toluene or 1,4-Dioxane | The choice of solvent depends on the solubility of the substrates and the temperature required. DMF can be beneficial for less reactive substrates. |
| Temperature | Room Temperature to 60 °C | 60-100 °C | Copper-catalyzed reactions can often be performed at lower temperatures. Copper-free versions may require more thermal energy to proceed efficiently. |
| Typical Yields | 80-95% | 75-90% | Both methods can provide high yields, with the choice often depending on the tolerance of the substrate to copper. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C–N bonds, enabling the synthesis of anilines, N-aryl heterocycles, and amides. For this compound, this reaction allows for the introduction of a wide variety of nitrogen-based nucleophiles. A study on the closely related 2-fluoro-4-iodopyridine has shown that the Buchwald-Hartwig amination proceeds selectively at the 4-position.[1]
Comparative Analysis of Reaction Conditions for Buchwald-Hartwig Amination
The choice of ligand is particularly critical in Buchwald-Hartwig aminations, with different generations of ligands offering improved scope and milder reaction conditions. For an electron-deficient substrate like this compound, a robust catalyst system is generally required.
| Parameter | Condition A (General) | Condition B (For Less Nucleophilic Amines) | Rationale and Field Insights |
| Palladium Precursor | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) | Both are effective Pd(0) precursors. Pd(OAc)₂ is often used for its air stability, while Pd₂(dba)₃ can provide a more active catalyst in some cases. |
| Ligand | XPhos or SPhos (4-8 mol%) | BrettPhos or RuPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential. XPhos and SPhos are excellent general-purpose ligands. For more challenging couplings, such as with less nucleophilic amines or amides, more specialized ligands like BrettPhos can be superior. |
| Base | NaOt-Bu or LHMDS (1.5-2.5 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong bases like sodium tert-butoxide or LHMDS are commonly used and are highly effective. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher temperatures. |
| Solvent | Toluene or 1,4-Dioxane | t-BuOH or CPME | Toluene and dioxane are standard solvents. For certain ligand systems and substrates, ethereal solvents like cyclopentyl methyl ether (CPME) or alcohols like tert-butanol can offer advantages in terms of reaction rate and yield. |
| Temperature | 80-110 °C | 100-120 °C | The amination of electron-deficient aryl iodides typically requires elevated temperatures to achieve reasonable reaction rates. |
| Typical Yields | 70-90% | 80-95% | The use of third-generation Buchwald ligands often results in higher yields and broader substrate scope. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.) and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the vial in a preheated aluminum block at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of novel, highly functionalized pyridine derivatives. The success of these transformations is intricately linked to the judicious selection of reaction conditions. For Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands with a palladium(0) source and a phosphate base is often optimal. In Sonogashira reactions, both classic copper-cocatalyzed and modern copper-free methods can provide excellent yields, with the choice often dictated by the desired purity of the final product. For Buchwald-Hartwig aminations, the ever-evolving landscape of specialized biaryl phosphine ligands provides a powerful toolkit for coupling a wide array of nitrogen nucleophiles.
By understanding the principles outlined in this guide and leveraging the provided experimental protocols as a starting point, researchers can confidently and efficiently employ this compound as a key building block in the synthesis of next-generation pharmaceuticals and functional materials.
References
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 2,5-Difluoro-4-iodopyridine
The strategic introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. 2,5-Difluoro-4-iodopyridine is a valuable building block in this endeavor, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. However, the electron-deficient nature of the difluorinated pyridine ring and the potential for competing reaction pathways necessitate a careful selection of coupling methodology. This guide provides a comparative analysis of four widely employed cross-coupling reactions—Suzuki, Stille, Sonogashira, and Buchwald-Hartwig—for the functionalization of this compound, offering experimental insights and data to inform your synthetic strategy.
Introduction: The Unique Challenges of this compound
The 2,5-difluoropyridine scaffold presents a unique electronic and steric environment. The fluorine atoms, being highly electronegative, render the pyridine ring electron-deficient, which can significantly impact the rates of oxidative addition and reductive elimination in catalytic cycles. Furthermore, the fluorine atom at the 2-position can exert a notable steric influence on the adjacent reactive center. These factors underscore the importance of judiciously selecting the appropriate cross-coupling partner, catalyst, and reaction conditions to achieve optimal efficiency and yield.
Comparative Analysis of Cross-Coupling Methodologies
This section will delve into the specifics of Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, providing a head-to-head comparison of their performance with this compound.
Suzuki-Miyaura Coupling: A Versatile and Green Approach
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often the first choice for C-C bond formation due to the mild reaction conditions, commercial availability of a vast array of boronic acids and esters, and the generation of non-toxic byproducts.
Mechanistic Considerations: The key to a successful Suzuki coupling with an electron-deficient substrate like this compound lies in overcoming the potentially sluggish oxidative addition step and ensuring efficient transmetalation. The choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is paramount in facilitating these steps.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Tolerant of Diverse Functional Groups
The Stille coupling employs organotin reagents and is renowned for its tolerance of a wide variety of functional groups. This can be a significant advantage when working with complex molecules in drug discovery. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks.
Mechanistic Considerations: The transmetalation step in the Stille coupling is generally faster than in the Suzuki coupling, which can be advantageous. The choice of ligand is still crucial for promoting the other elementary steps in the catalytic cycle. For electron-deficient substrates, ligands that can stabilize the palladium(0) complex and facilitate oxidative addition are preferred.
Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene
-
Reagents:
-
This compound (1.0 equiv)
-
(Tributylstannyl)benzene (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
LiCl (3.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
In a glovebox, add this compound, Pd(PPh₃)₄, and LiCl to a Schlenk tube.
-
Add anhydrous DMF followed by (tributylstannyl)benzene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous KF.
-
Stir the mixture for 1 hour to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
DOT Diagram: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: A Gateway to Alkynylated Pyridines
The Sonogashira coupling is the method of choice for the synthesis of aryl-alkynes. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The resulting alkynylated pyridines are versatile intermediates for further transformations.
Mechanistic Considerations: The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The copper(I) acetylide is formed in situ and then undergoes transmetalation to the palladium center. A strong base is required to deprotonate the terminal alkyne.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous TEA followed by phenylacetylene.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor by TLC.
-
Upon completion, dilute with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
DOT Diagram: Sonogashira Coupling Catalytic Cycle
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,5-Difluoro-4-iodopyridine
As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the benchtop; it encompasses a cradle-to-grave responsibility, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Difluoro-4-iodopyridine, a halogenated pyridine derivative common in pharmaceutical and materials science research. The protocols outlined here are designed to ensure laboratory safety, regulatory compliance, and environmental stewardship, reflecting the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T) that should govern all laboratory operations.
Immediate Safety & Hazard Profile
Before handling or initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a hazardous substance that requires careful management.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity | Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar iodinated and fluorinated pyridines.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Environmental Hazard | Halogenated organic compounds should not be released into the environment.[4][5] | P273: Avoid release to the environment. |
Essential Personal Protective Equipment (PPE)
A self-validating safety system begins with robust personal protection. The minimum required PPE for handling this compound in any capacity—including weighing, reaction setup, or disposal—is as follows:
-
Eye/Face Protection: Chemical safety goggles or a full-face shield.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or butyl rubber are suitable). Ensure full skin coverage.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
The Disposal Workflow: A Two-Stage Approach
Direct disposal of this compound as-is constitutes shipping a reactive and toxic material. A more responsible and scientifically sound approach involves a two-stage process: (1) In-Lab Chemical Dehalogenation to reduce its reactivity and toxicity, followed by (2) Compliant Waste Accumulation . This workflow transforms a specific, reactive hazard into a more general, less hazardous waste stream that is simpler for your institution's Environmental Health and Safety (EHS) department to manage.
Protocol: In-Lab Reductive Dehalogenation
The carbon-iodine bond is the most reactive site on the this compound molecule. This liability can be exploited for disposal purposes. A reductive dehalogenation reaction using a common, inexpensive, and low-hazard reagent like sodium sulfite (Na₂SO₃) can cleave this bond. This method transforms the aryl iodide into the less toxic 2,5-difluoropyridine and inorganic iodide salts.[3]
Causality of Protocol Choice
Why sodium sulfite?
-
Accessibility & Safety: Sodium sulfite is a common laboratory reagent with a low hazard profile compared to other reducing agents like metal hydrides.
-
Aqueous Medium: The reaction proceeds in an aqueous medium, avoiding the need for volatile and flammable organic solvents for the waste treatment itself.[3]
-
Proven Efficacy: Sulfite and bisulfite have been demonstrated to effectively dehalogenate aryl iodides and bromides, providing a reliable chemical basis for this protocol.[3]
Step-by-Step Dehalogenation Procedure
This procedure should be performed entirely within a certified chemical fume hood.
-
Quantify Waste: Determine the mass of the this compound waste to be treated. If it is in a solvent, estimate the mass based on concentration.
-
Prepare Reductant Solution: For every 1 gram of this compound (approx. 4.15 mmol), prepare a solution of at least 1.5 molar equivalents of sodium sulfite. A practical guideline is to dissolve ~0.8 g of sodium sulfite (Na₂SO₃, MW: 126.04 g/mol , ~6.3 mmol) in 20-30 mL of water.
-
Reaction Setup:
-
Place the this compound waste into a suitably sized Erlenmeyer flask equipped with a magnetic stir bar. If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like methanol or THF first.
-
Begin stirring the waste solution.
-
-
Initiate Reaction: Slowly add the aqueous sodium sulfite solution to the stirring waste mixture.
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. For many aryl iodides, the reaction is relatively fast, but it is good practice to allow it to proceed for at least 2-4 hours to ensure completion. Gentle heating (40-60°C) can be applied to accelerate the reaction if necessary.[3]
-
Self-Validation: The completion of the reaction can be verified by a simple analytical check. Spot a sample of the reaction mixture on a TLC plate against a co-spotted standard of the original this compound. The disappearance of the starting material spot indicates a complete reaction. For more rigorous verification, LC-MS can be used.
-
-
Post-Reaction Workup: Once the reaction is complete, the resulting mixture contains 2,5-difluoropyridine, sodium iodide, sodium sulfate, and any remaining sodium sulfite in the aqueous/solvent mixture.
Protocol: Compliant Waste Accumulation
The dehalogenated mixture is now ready for collection as hazardous waste. The primary hazardous component is the 2,5-difluoropyridine byproduct.
Table 2: Hazard Profile of 2,5-Difluoropyridine
| Hazard Classification | Description |
| Flammable Liquid | Category 3 Flammable Liquid.[7][8][9] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[7][8][9] |
| Respiratory Irritation | May cause respiratory irritation.[7][8][9] |
Step-by-Step Accumulation Procedure
-
Neutralization: Check the pH of the resulting solution. If it is significantly basic or acidic from the reaction, neutralize it to a pH between 6 and 8 using dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Container Selection: Transfer the neutralized solution into a designated hazardous waste container.
-
Labeling: The importance of accurate labeling cannot be overstated. The label must include:
-
The words "Hazardous Waste".
-
The full chemical names of all constituents: "Water, 2,5-Difluoropyridine, Sodium Iodide, Sodium Sulfate" and any solvent used.
-
Approximate percentages of each component.
-
The associated hazard characteristics (e.g., "Flammable," "Irritant").
-
-
Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be secure and away from incompatible materials like strong oxidizing agents.
-
Final Disposal: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not exceed accumulation time or volume limits as defined by EPA and local regulations.[4][11]
Spill Management
Accidents can happen. In the event of a spill of this compound or the waste mixture during the disposal process, follow this protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in an unventilated space, evacuate the lab.
-
Control Vapors: Ensure the chemical fume hood is operating.
-
Contain Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent: Carefully sweep or scoop the contaminated absorbent material into a designated, sealable container.
-
Label & Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" (or 2,5-Difluoropyridine, as appropriate) and dispose of it through your EHS department.
-
Decontaminate: Clean the spill area with soap and water.
By adhering to this comprehensive guide, you build a deep, trusting relationship with safety and compliance, ensuring that your valuable research does not come at the cost of environmental or personal health. You are not just a user of chemicals, but a steward of them from acquisition to final disposal.
References
- 1. View Document - California Code of Regulations [govt.westlaw.com]
- 2. sciedco.ca [sciedco.ca]
- 3. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. wku.edu [wku.edu]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. 2,5-二氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. braskem.com.br [braskem.com.br]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Difluoro-4-iodopyridine
This guide provides an essential framework for the safe handling, use, and disposal of 2,5-Difluoro-4-iodopyridine (CAS 1017793-20-2). As a substituted halogenated pyridine, this compound is a valuable building block in medicinal chemistry and materials science, often utilized in complex syntheses where its unique electronic properties and reactivity are paramount.[1] The presence of an iodinated pyridine ring structure necessitates a stringent safety protocol, as compounds in this class can present significant health and environmental risks if handled improperly.[1] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering researchers to build a self-validating culture of safety in the laboratory.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent chemical risks of this compound is the foundation of safe laboratory practice. Its structure as a halogenated pyridine suggests several potential hazards, which are confirmed by data from analogous compounds.[2][3][4] The primary risks involve acute toxicity through multiple exposure routes, severe irritation, and potential long-term organ effects.
The iodine atom can serve as a leaving group in various reactions, indicating a degree of reactivity.[1][5] Furthermore, prolonged or repeated exposure to iodine-containing organic compounds can pose a specific risk to the thyroid gland.[2]
Table 1: Summary of Key Hazards
| Hazard Classification | Description | Supporting Evidence |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Data on analogous compounds show this classification. Systemic effects after absorption are a primary concern.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] Direct contact can lead to redness, inflammation, and discomfort. | Halogenated aromatic compounds are known skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] Splashes can result in significant and potentially lasting damage. | This is a common hazard for many reactive organic chemicals. |
| Specific Target Organ Toxicity (STOT) | May cause respiratory irritation upon single exposure.[3][4] Causes damage to the thyroid through prolonged or repeated exposure if swallowed.[2] | Inhalation of dust or vapors can irritate the respiratory tract.[6] Iodine's affinity for the thyroid is a well-documented toxicological concern.[7] |
| Environmental Hazard | Harmful to aquatic life.[2] | Should not be released into the environment.[8] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context, considering the quantity of the reagent, the nature of the operation, and the potential for unexpected events like spills. All work with this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]
Table 2: Recommended PPE for Handling this compound
| PPE Category | Routine Handling (e.g., <5g, in fume hood) | Spill Response & Large-Scale Use (>5g) |
|---|---|---|
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (butyl rubber recommended). | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or flexible laminate like Silver Shield®). |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[3][4] | Chemical splash goggles and a full-face shield. [11] |
| Body Protection | Flame-resistant lab coat with full-length sleeves, fully fastened. | Chemical-resistant apron or coverall over a flame-resistant lab coat. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | Air-purifying respirator (APR) with organic vapor/acid gas cartridges, or a positive-pressure respirator (e.g., SCBA) for major spills. |
Causality of PPE Choices:
-
Hand Protection: Nitrile gloves provide a good baseline of protection for incidental contact.[9][10] However, for halogenated organic compounds, more robust materials like butyl rubber are recommended for prolonged tasks or where splashes are likely. Double-gloving is a prudent measure that simplifies de-gloving in case of contamination and adds a layer of security.
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory because they form a seal around the eyes, protecting against splashes, dust, and vapors that can cause serious irritation.[2][3] A face shield should be added during procedures with a higher risk of splashing, such as when transferring large volumes of solutions.[11]
-
Body Protection: A flame-resistant lab coat protects skin and personal clothing from minor spills and contamination.[2] For larger-scale work or spill cleanup, a chemical-resistant apron or suit is necessary to prevent skin exposure, as the compound is harmful upon dermal contact.[2][3]
-
Respiratory Protection: The primary engineering control is the chemical fume hood.[10] A properly functioning fume hood keeps vapor and dust concentrations well below exposure limits. Respiratory protection is reserved for situations where these engineering controls fail or are inadequate, such as a large spill outside of containment.
Operational and Disposal Plans
A seamless workflow from preparation to disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification and that airflow is optimal.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][4]
-
Don all required PPE as outlined in Table 2.
-
Place a plastic-backed absorbent liner on the work surface to contain minor spills.
-
-
Handling and Use:
-
Handle the solid compound carefully to avoid generating dust. Use techniques like gentle scooping rather than pouring from a height.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[3][10]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol), collecting the waste wipes for proper disposal.
-
Carefully remove outer gloves first, followed by the inner gloves, avoiding contact with skin.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[2][3]
-
Spill Management Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Assess and Select PPE: For small spills (<1g) within a fume hood, the routine handling PPE may be sufficient. For larger spills, upgrade to the spill response level PPE.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[3][12]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Waste Disposal Plan
Chemical waste must be handled in accordance with local, regional, and national regulations.[12][13]
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable labware, must be segregated as halogenated organic hazardous waste .[12]
-
Containerization: Use a designated, properly labeled, and sealed waste container made from a compatible material (e.g., high-density polyethylene or glass).[12] The label must clearly state "Hazardous Waste," the full chemical name, and all associated hazard symbols (e.g., Toxic, Irritant).
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.[12] Do not pour this chemical down the drain.[13]
Visualized PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for this compound.
Conclusion
This compound is a potent chemical tool that demands a commensurate level of respect and caution. By understanding the rationale behind each safety measure—from selecting the correct gloves to following the proper disposal protocol—researchers can mitigate risks effectively. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current Safety Data Sheet (SDS) before commencing work.
References
- 1. CAS 1017793-20-2: this compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 1017793-20-2 | Benchchem [benchchem.com]
- 6. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
